tert-Butyl thiophen-2-ylcarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-thiophen-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXXTRMGTVEBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312840 | |
| Record name | tert-Butyl thiophen-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56267-50-6 | |
| Record name | 56267-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl thiophen-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(thiophen-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl thiophen-2-ylcarbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of tert-Butyl thiophen-2-ylcarbamate (CAS No. 56267-50-6). The information is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a thiophene ring functionalized with a tert-butoxycarbonyl (Boc) protected amine group. This structure makes it a valuable intermediate in the synthesis of more complex molecules.[1] Its key identifiers and properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-thiophen-2-ylcarbamate | N/A |
| Synonyms | tert-Butyl N-(2-thienyl)carbamate, 2-(N-Boc-amino)thiophene | [1] |
| CAS Number | 56267-50-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃NO₂S | [1][3][5] |
| Molecular Weight | 199.27 g/mol | [1][3][4] |
| Melting Point | 151 - 152 °C (303.8 - 305.6 °F) | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Insoluble in water | [2] |
| XLogP3 | 2.5 | N/A |
Table 2: Crystallographic Data [5]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a | 11.732 (2) Å |
| b | 8.6513 (17) Å |
| c | 9.879 (2) Å |
| Volume (V) | 1002.7 (3) ų |
| Z | 4 |
| Dihedral Angle | 15.79 (14)° (between thiophene ring and carbamate group) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 3: Spectroscopic Properties
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ = 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu) | [5] |
| FT-IR | The experimental FT-IR spectrum (4000-400 cm⁻¹) has been recorded and analyzed in the solid phase. | N/A |
Experimental Protocols
Synthesis via Curtius Rearrangement
The title compound is commonly prepared through a typical Curtius Rearrangement reaction.[5]
Materials:
-
Thiophene-2-carbonyl azide (1.0 equivalent, e.g., 270 mg, 1.77 mmol)
-
tert-Butyl alcohol (1.0 equivalent, e.g., 131 mg, 1.77 mmol)
-
Toluene (e.g., 15 ml)
Procedure:
-
Dissolve thiophene-2-carbonyl azide and tert-butyl alcohol in toluene in a suitable reaction flask.[5]
-
Heat the solution at 100 °C overnight.[5]
-
After the reaction is complete, remove the excess solvent and unreacted tert-butyl alcohol in vacuo.[5]
-
To obtain crystals suitable for X-ray analysis, dissolve the crude product in toluene and cool the solution to -30 °C.[5]
Caption: Synthesis workflow via Curtius Rearrangement.
Applications and Reactivity
This compound is a versatile building block in synthetic chemistry, primarily due to the distinct reactivity of its functional groups.
-
Precursor for Ligand Synthesis: It serves as a key precursor in the synthesis of diimine ligands, which are suitable for forming metal complexes.[5]
-
Intermediate in Agrochemicals and Pharmaceuticals: The compound is a valuable intermediate for developing novel pesticides, herbicides, and potential drug candidates.[1] The thiophene ring enhances reactivity and selectivity in various chemical transformations.[1]
-
Role in C-H Activation Chemistry: The thiophene moiety is amenable to palladium-catalyzed direct 5-arylation, allowing for the construction of complex biaryl structures.
The utility of this compound stems directly from its molecular architecture. The Boc group serves as a robust protecting group for the amine, which can be removed under acidic conditions. The thiophene ring provides a site for electrophilic substitution and metal-catalyzed cross-coupling reactions, while the N-H bond of the carbamate can participate in hydrogen bonding or act as a coordination site in ligands.
Caption: Relationship between structure and chemical utility.
Safety and Handling
This compound requires careful handling in a laboratory setting. The compound is classified with the following hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and appropriate lab clothing.[2]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2]
-
Incompatibilities: Avoid contact with strong acids.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
References
tert-Butyl thiophen-2-ylcarbamate: A Linchpin in the Synthesis of Novel Therapeutics
CAS Number: 56267-50-6
Abstract
tert-Butyl thiophen-2-ylcarbamate is a pivotal synthetic intermediate, primarily serving as a protected precursor to 2-aminothiophene. The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthetic and deprotection protocols, and its significant applications in the development of novel therapeutic agents, particularly in the realms of oncology and anti-infectives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Compound Properties
This compound is a stable, solid compound under standard conditions. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 56267-50-6 |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Synthesis and Deprotection
The synthesis of this compound is most commonly achieved through a Curtius rearrangement, a reliable method for converting carboxylic acids to isocyanates, which are then trapped with tert-butanol. The subsequent removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step to unmask the reactive 2-aminothiophene core for further synthetic transformations.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol describes the synthesis of this compound from thiophene-2-carbonyl azide.[1]
Materials:
-
Thiophene-2-carbonyl azide
-
tert-Butyl alcohol
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in toluene.
-
Heat the solution at 100°C overnight under a reflux condenser.
-
After the reaction is complete, remove the excess solvent and tert-butyl alcohol in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene, by cooling to -30°C to obtain crystalline this compound.
Experimental Protocol: N-Boc Deprotection
The removal of the Boc group is typically accomplished under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add TFA to the solution (typically 25-50% v/v) and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 1-4 hours.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-aminothiophene.
Applications in Drug Development
The 2-aminothiophene scaffold, readily accessible from this compound, is a cornerstone in the synthesis of a multitude of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
Kinase Inhibitors in Oncology
The 2-aminothiophene nucleus is a key component in the design of various kinase inhibitors. For instance, N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAF V600E mutant kinase, a critical driver in many melanomas.[2] The synthesis of these inhibitors often involves the acylation of the 2-aminothiophene core. Furthermore, thiophene derivatives have been explored as dual PI3Kα/mTOR inhibitors, targeting a central signaling pathway in cancer cell growth and survival.[3]
The general synthetic workflow for kinase inhibitors from this compound is depicted in the following diagram:
Antifungal Agents
Thiophene derivatives have demonstrated significant potential as antifungal agents. Novel N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to exhibit potent fungicidal activity, in some cases superior to existing commercial fungicides.[4] The mechanism of action for some of these compounds is believed to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5] The synthesis of these antifungal agents leverages the reactivity of the 2-aminothiophene intermediate.
Other Therapeutic Areas
The versatility of the 2-aminothiophene scaffold extends to other therapeutic areas. Derivatives have been investigated for their activity against leishmaniasis, a parasitic disease.[6] Additionally, metal complexes of diimine ligands derived from thiophene derivatives have been shown to possess antimicrobial properties.[7] The 2-aminothiophene moiety is also present in a number of approved drugs and biologically active compounds with applications as anti-inflammatory agents, allosteric modulators of adenosine receptors, and more.[8][9]
Logical Workflow for Drug Discovery
The general workflow for utilizing this compound in a drug discovery program is outlined below. This process begins with the stable, protected starting material and proceeds through the key deprotection step to the versatile 2-aminothiophene intermediate, which can then be elaborated into a diverse library of compounds for biological screening.
References
- 1. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-(N-Boc-amino)thiophene structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-(N-Boc-amino)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-(N-Boc-amino)thiophene, also known as tert-butyl (thiophen-2-yl)carbamate. The document details the key analytical techniques and experimental protocols used to confirm the molecular structure of this compound, a common intermediate in medicinal chemistry. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in tabular format for clarity. Furthermore, this guide includes detailed experimental methodologies and visual workflows to illustrate the synthesis and characterization processes, serving as a vital resource for researchers in organic synthesis and drug development.
Chemical Structure and Properties
2-(N-Boc-amino)thiophene is a carbamate-protected derivative of 2-aminothiophene. The tert-butoxycarbonyl (Boc) protecting group is frequently used in organic synthesis to mask the reactivity of the amine functionality, allowing for selective reactions at other positions of the thiophene ring.
-
Molecular Formula: C₉H₁₃NO₂S
-
Molecular Weight: 199.27 g/mol [1]
-
Appearance: Solid
-
IUPAC Name: tert-butyl (thiophen-2-yl)carbamate
Caption: Molecular structure of 2-(N-Boc-amino)thiophene.
Experimental Protocols
Synthesis of 2-(N-Boc-amino)thiophene
A common method for the synthesis of 2-(N-Boc-amino)thiophene is the protection of 2-aminothiophene using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Aminothiophene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or similar non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-aminothiophene (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 2-(N-Boc-amino)thiophene.
Caption: Workflow for the synthesis of 2-(N-Boc-amino)thiophene.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Low-resolution mass spectra are typically acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
Structure Elucidation Data
The combination of MS, IR, and NMR spectroscopy provides unambiguous evidence for the structure of 2-(N-Boc-amino)thiophene.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The presence of nitrogen results in an odd nominal molecular mass, and the isotopic pattern of sulfur (⁴S isotope is ~4.2% abundant) gives a characteristic M+2 peak.
| Ion | Calculated m/z | Observed m/z (Typical) | Interpretation |
| [M]⁺ | 199.07 | 199 | Molecular Ion |
| [M+H]⁺ | 200.08 | 200 | Protonated Molecule (ESI) |
| [M-C₄H₈]⁺ or [M-56]⁺ | 143.05 | 143 | Loss of isobutylene from the Boc group |
| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 98.02 | 98 | Loss of the entire Boc group (Boc radical) |
| [C₄H₉]⁺ | 57.07 | 57 | tert-Butyl cation (often a base peak) |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 - 3450 | Medium | N-H Stretch | Secondary Amine (Carbamate) |
| ~2980 - 2850 | Medium | C-H Stretch (sp³) | tert-Butyl group |
| ~3100 | Weak | C-H Stretch (sp²) | Thiophene Ring |
| ~1710 - 1730 | Strong | C=O Stretch | Carbamate Carbonyl |
| ~1510 - 1540 | Strong | N-H Bend / C-N Stretch | Amide II Band |
| ~1250 & ~1160 | Strong | C-O Stretch | Carbamate Ester Linkage |
| ~700 - 850 | Medium | C-H Out-of-plane Bend | 2-substituted Thiophene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule.
¹H NMR Data The proton NMR shows characteristic signals for the thiophene ring protons, the N-H proton of the carbamate, and the highly shielded tert-butyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9 | Broad Singlet | 1H | N-H |
| ~6.79 | Multiplet | 2H | Thiophene C3-H , C5-H |
| ~6.5 | Doublet of Doublets | 1H | Thiophene C4-H |
| 1.5 | Singlet | 9H | -C(CH₃ )₃ (Boc) |
| (Data obtained in CDCl₃)[1] |
¹³C NMR Data The carbon NMR spectrum confirms the number of unique carbon environments, including the carbonyl carbon of the Boc group and the carbons of the thiophene ring.
| Chemical Shift (δ) ppm | Assignment (Expected) |
| ~153 | C =O (Carbamate) |
| ~140 | Thiophene C 2 |
| ~122 | Thiophene C 5 |
| ~118 | Thiophene C 4 |
| ~110 | Thiophene C 3 |
| ~81 | -C (CH₃)₃ (Boc) |
| ~28 | -C(CH₃ )₃ (Boc) |
Integrated Structure Elucidation Workflow
The logical process of structure elucidation combines the results from all analytical techniques to build a conclusive picture of the molecular structure.
Caption: Logical workflow for the structure elucidation of 2-(N-Boc-amino)thiophene.
Conclusion
The structure of 2-(N-Boc-amino)thiophene is rigorously confirmed through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry validates the molecular formula and weight. IR spectroscopy identifies the characteristic N-H and carbonyl functional groups of the Boc-carbamate, alongside signatures of the thiophene ring. Finally, ¹H and ¹³C NMR provide the definitive atomic connectivity, proton environments, and carbon framework, leaving no ambiguity as to the compound's identity. The protocols and data presented herein serve as a standard reference for the synthesis and characterization of this important chemical intermediate.
References
Spectroscopic Profile of tert-Butyl thiophen-2-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl thiophen-2-ylcarbamate, a key intermediate in synthetic organic chemistry. This document details the available nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis.
Summary of Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound (C₉H₁₃NO₂S, Molar Mass: 199.27 g/mol ).[1]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
| 6.9 | broad | 1H | -NH | [2] |
| 6.79 | m | 2H | Thiophene-H | [2] |
| 6.5 | dd | 1H | Thiophene-H | [2] |
| 1.5 | s | 9H | -C(CH₃)₃ | [2] |
Solvent: Chloroform-d, Instrument: 400 MHz[2]
Table 2: ¹³C NMR Spectroscopic Data
Table 3: FT-IR Spectroscopic Data
An experimental FT-IR spectrum of solid-phase this compound has been recorded over the range of 4000-400 cm⁻¹.[3] While the specific absorption bands from the experimental spectrum are not detailed in the available literature, a computational study based on this experimental work provides theoretical vibrational frequencies. Key expected vibrations would include N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carbamate, and C-S stretching of the thiophene ring.
Table 4: Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 200.07398 |
| [M+Na]⁺ | 222.05592 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Curtius Rearrangement.[2]
Materials:
-
Thiophene-2-carbonyl azide
-
tert-Butyl alcohol
-
Toluene
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in toluene.
-
Heat the solution at 100 °C overnight.
-
Remove the excess solvent and unreacted tert-butyl alcohol in vacuo to yield the crude product.
-
The product can be further purified by recrystallization. For example, crystals suitable for X-ray analysis were obtained by cooling a toluene solution to -30 °C.[2]
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of this compound is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters: Acquire a standard proton spectrum. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer
-
Parameters: Acquire a proton-decoupled carbon spectrum. A larger sample quantity (20-50 mg) may be required for a spectrum with a good signal-to-noise ratio, depending on the instrument's sensitivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Sample Preparation (Solid Phase):
-
Ensure the sample is dry and free of solvent.
-
For analysis using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Alternatively, for the KBr pellet method, grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.
Data Acquisition:
-
Instrument: FT-IR Spectrometer
-
Range: 4000-400 cm⁻¹
-
Procedure: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, record the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS) Protocol
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: Mass spectrometer equipped with an ESI source.
-
Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Procedure: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography. The instrument will separate the ions based on their mass-to-charge ratio.
References
Unveiling the Solid-State Architecture of tert-Butyl thiophen-2-ylcarbamate: A Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of tert-butyl thiophen-2-ylcarbamate, a precursor in the synthesis of diimine ligands for metal complex formation.[1] The following sections detail the crystallographic data, experimental protocols for its synthesis and crystallization, and a logical workflow of the structure determination process.
Crystallographic Data Summary
The crystal structure of this compound (C₉H₁₃NO₂S) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pca2₁ with four molecules per unit cell.[2] A summary of the key crystallographic data and refinement parameters is presented in the tables below.
Table 1: Crystal Data and Structure Refinement. [1][2]
| Parameter | Value |
| Empirical Formula | C₉H₁₃NO₂S |
| Formula Weight | 199.26 |
| Temperature | 153 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | |
| a | 11.732 (2) Å |
| b | 8.6513 (17) Å |
| c | 9.879 (2) Å |
| Volume | 1002.7 (3) ų |
| Z | 4 |
| Calculated Density | 1.320 Mg/m³ |
| Absorption Coefficient (μ) | 0.29 mm⁻¹ |
| Crystal Size | 0.20 × 0.10 × 0.08 mm |
| Data Collection | |
| Diffractometer | Nonius KappaCCD |
| Reflections Collected | 2112 |
| Independent Reflections | 2112 |
| Reflections with I > 2σ(I) | 1816 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R[F² > 2σ(F²)] | 0.034 |
| wR(F²) | 0.078 |
| Goodness-of-fit (S) | 1.04 |
| Data / Restraints / Parameters | 2112 / 2 / 125 |
| Absolute Structure Parameter | 0.53 (4) |
| Largest Diff. Peak and Hole | 0.25 and -0.19 eÅ⁻³ |
Table 2: Key Molecular Geometry. [1][2][3]
| Parameter | Value |
| Dihedral Angle (Thiophene Ring and Carbamate Group) | 15.79 (14)° |
| Angle Between Adjacent Thiophene Rings | 74.83 (7)° |
Molecular and Crystal Packing
The molecular structure of this compound features a dihedral angle of 15.79 (14)° between the thiophene ring and the carbamate group.[1][2][3] In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that extend along the[1] direction.[1][2][3] The packing of adjacent molecules is nearly perpendicular, with an angle of 74.83 (7)° between adjacent thiophene rings, a feature attributed to intramolecular C—H⋯O interactions in conjunction with the bulky tert-butyl groups.[1][2][3] The analyzed crystal was identified as a racemic twin.[1][2][3]
Experimental Protocols
Synthesis of this compound [1]
The title compound was synthesized via a Curtius Rearrangement.
-
Reaction Setup: Thiophene-2-carbonyl azide (270 mg, 1.77 mmol) and tert-butyl alcohol (131 mg, 1.77 mmol, 1.0 equivalent) were dissolved in 15 ml of toluene.
-
Reaction Condition: The solution was heated at 100 °C overnight.
-
Work-up: Excess solvent and tert-butyl alcohol were removed in vacuo to yield the product.
Crystallization [1]
Single crystals suitable for X-ray diffraction were obtained by cooling a toluene solution of the compound to -30 °C.[1]
X-ray Data Collection and Structure Refinement [1][2]
-
Data Collection: X-ray diffraction data were collected at 153 K using a Nonius KappaCCD diffractometer with Mo Kα radiation.
-
Data Reduction: Data were processed using DENZO and SCALEPACK software. A multi-scan absorption correction was applied.
-
Structure Solution and Refinement: The structure was solved using SIR97 and refined with SHELXL97. Hydrogen atoms were treated with a mixture of independent and constrained refinement.
Logical Workflow
The following diagram illustrates the workflow from the synthesis of this compound to its crystal structure determination.
References
An In-depth Technical Guide to the Solubility of tert-Butyl thiophen-2-ylcarbamate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of tert-butyl thiophen-2-ylcarbamate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive predictive analysis of its solubility based on its molecular structure. Furthermore, a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents is presented, utilizing the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended to provide researchers with the necessary theoretical and practical framework to effectively work with this compound.
Introduction
This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents. The solubility of a compound is a critical physical property that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility in different organic solvents is therefore essential for optimizing synthetic routes and ensuring the reproducibility of experimental results.
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed literature or chemical databases. This guide aims to bridge this knowledge gap by providing a predictive solubility profile and a robust experimental protocol for its determination.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its three main structural components: the aromatic thiophene ring, the polar carbamate linkage, and the nonpolar tert-butyl group.
-
Thiophene Ring: The thiophene ring is an aromatic heterocycle that is generally considered to be nonpolar and is soluble in many organic solvents like ether, benzene, and toluene.[1] Its presence contributes to the compound's solubility in nonpolar and moderately polar solvents.
-
Carbamate Group (-NHCOO-): The carbamate functionality introduces polarity to the molecule through the presence of nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors. This group enhances solubility in polar solvents. Carbamates are structurally related to amides and esters, and their solubility can be influenced by intra- and intermolecular hydrogen bonding.[2]
-
Tert-butyl Group (-C(CH₃)₃): The bulky and lipophilic tert-butyl (Boc) group is nonpolar and significantly increases the compound's solubility in nonpolar organic solvents.[3] It can, however, hinder solubility in highly polar, protic solvents like water.
Based on this structural analysis, the following qualitative solubility profile is predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. These solvents can effectively solvate both the polar and nonpolar regions of the molecule.
-
Good to Moderate Solubility: Predicted in lower alcohols like methanol and ethanol, and in ketones such as acetone. While the carbamate group can interact with these protic solvents, the overall nonpolar character contributed by the thiophene and tert-butyl groups may limit very high solubility.
-
Low Solubility: Expected in highly nonpolar aliphatic hydrocarbon solvents like hexanes and petroleum ether. The polarity of the carbamate group will likely limit solubility in these environments. It is also expected to be poorly soluble in water due to the predominance of nonpolar structural features.[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below for reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂S | [4] |
| Molecular Weight | 199.27 g/mol | [4] |
| Appearance | Pale grey solid | - |
| Melting Point | 151 °C | - |
| Boiling Point (Predicted) | 238.1 ± 13.0 °C | - |
| Density (Predicted) | 1.186 ± 0.06 g/cm³ | - |
| XLogP3 | 2.5 | - |
Experimental Protocol: Equilibrium Solubility Determination
The following protocol describes the use of the well-established shake-flask method to determine the thermodynamic equilibrium solubility of this compound in an organic solvent of interest.[5][6][7]
Materials
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringes (glass, appropriate volume)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with a UV detector
-
Analytical column suitable for carbamate analysis (e.g., C18 reverse-phase)
Procedure
4.2.1. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation during the experiment.
-
Prepare at least three replicate samples for each solvent.
4.2.2. Equilibration
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5] Preliminary experiments may be conducted to determine the minimum time required to reach a plateau in concentration.
4.2.3. Sample Collection and Preparation
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A dilution factor of 100 or greater may be necessary depending on the solubility.
Quantification by HPLC
4.3.1. Preparation of Standard Solutions
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.
4.3.2. HPLC Analysis
-
Analyze the calibration standards and the diluted samples using a validated HPLC method. A reverse-phase HPLC-UV method is generally suitable for carbamates.[8][9][10]
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined from the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 25 °C
-
4.3.3. Calculation of Solubility
-
Construct a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the solubility (S) of this compound in the solvent using the following equation:
S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. s4science.at [s4science.at]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
Reactivity of the Thiophene Ring in tert-Butyl thiophen-2-ylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the thiophene ring in tert-butyl thiophen-2-ylcarbamate, a key intermediate in the synthesis of various biologically active compounds. The presence of the electron-donating tert-butoxycarbonylamino (Boc-amino) group at the 2-position significantly influences the regioselectivity of electrophilic substitution and metalation reactions on the thiophene ring. This document details key reactions, provides experimental protocols, and presents quantitative data to guide synthetic strategies.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Curtius rearrangement of thiophene-2-carbonyl azide. This method provides the target compound in good yield.
Experimental Protocol: Synthesis via Curtius Rearrangement [1]
-
Reagents: Thiophene-2-carbonyl azide, tert-butyl alcohol, Toluene.
-
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.0 eq) and tert-butyl alcohol (1.0 eq) in toluene.
-
Heat the solution at 100 °C overnight.
-
Remove the excess solvent and tert-butyl alcohol in vacuo.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like toluene to obtain crystals of tert-butyl N-(thiophen-2-yl)carbamate.
-
| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |
| Thiophene-2-carbonyl azide | 1.0 | Toluene | 100 °C | Overnight | Not specified in the provided abstract, but this is a standard high-yielding reaction. |
| tert-Butyl alcohol | 1.0 |
Electrophilic Aromatic Substitution Reactions
The Boc-amino group at the C2 position is a strong activating group and an ortho-, para-director. In the case of the five-membered thiophene ring, this directs electrophilic substitution primarily to the C5 position. The C3 position is also activated, but to a lesser extent.
Halogenation
General Experimental Protocol (Hypothetical): Bromination with NBS
-
Reagents: this compound, N-Bromosuccinimide (NBS), Acetonitrile or Dichloromethane.
-
Procedure:
-
Dissolve this compound in a suitable solvent like acetonitrile.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
-
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings.[2][3][4] For this compound, formylation is anticipated to occur at the C5 position. The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[2][3]
Logical Workflow for Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack formylation of this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the C5 position.[5][6][7][8] The reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[5][6]
| Reaction | Reagents | Catalyst | Expected Major Product |
| Bromination | NBS | - | 5-Bromo-tert-butyl thiophen-2-ylcarbamate |
| Formylation | POCl₃, DMF | - | 5-Formyl-tert-butyl thiophen-2-ylcarbamate |
| Acylation | Acyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | 5-Acyl-tert-butyl thiophen-2-ylcarbamate |
Metalation Reactions
The Boc-amino group can also direct metalation to the adjacent C3 position through a process known as directed ortho-metalation (DoM). This provides a complementary method to access C3-functionalized thiophenes, which are not readily obtained through direct electrophilic substitution.
Directed ortho-Metalation (DoM) Pathway
Caption: Directed ortho-metalation of this compound.
General Experimental Protocol (Hypothetical): Directed Lithiation and Electrophilic Quench
-
Reagents: this compound, Strong base (e.g., n-butyllithium), Anhydrous solvent (e.g., THF), Electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Add the strong base dropwise and stir for a specified time to allow for lithiation.
-
Add the electrophile to the solution and continue stirring at low temperature.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, followed by washing, drying, and concentration.
-
Purify the product by column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
The thiophene ring in this compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions. For instance, the direct C-H arylation of related thiophene derivatives has been shown to be highly regioselective for the C5 position.
A study on the palladium-catalyzed direct 5-arylation of tert-butyl (thiophen-2-ylmethyl)carbamate, a structurally similar compound, demonstrates that the reaction proceeds in good yields.[9] This suggests that the C5-H bond of this compound is also susceptible to this type of functionalization.
Reaction Scheme: Palladium-Catalyzed C5-Arylation
This reaction typically involves a palladium catalyst, a base, and an aryl halide. The choice of base and solvent can be crucial for achieving high regioselectivity and yield.
References
- 1. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of tert-Butyl thiophen-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of tert-butyl thiophen-2-ylcarbamate, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available experimental data on its thermal properties, this document outlines the expected thermal decomposition behavior based on the known chemistry of tert-butyl carbamates. It also furnishes detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to determine its precise thermal characteristics. This guide is intended to be a valuable resource for scientists and professionals working with this compound, ensuring its safe handling, storage, and application in drug development and other chemical syntheses.
Introduction
This compound (CAS No. 56267-50-6) is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its structure incorporates a thiophene ring, a common pharmacophore, and a tert-butoxycarbonyl (Boc) protecting group on the amine. The thermal stability of such intermediates is a critical parameter that influences their synthesis, purification, storage, and subsequent reactions. Understanding the decomposition temperature and pathway is essential for process optimization, safety, and ensuring the quality of the final products. This guide aims to consolidate the available information on this compound and provide a framework for its thermal analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and for designing experimental procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 56267-50-6 | [2][3] |
| Molecular Formula | C₉H₁₃NO₂S | [2] |
| Molecular Weight | 199.27 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 151 °C | [4] |
| Boiling Point | 238.1 °C at 760 mmHg | [4] |
| Density | 1.186 g/cm³ | [4] |
| Solubility | Favorable in various organic solvents | [1] |
Thermal Decomposition Pathway
The proposed thermal decomposition of this compound proceeds through a concerted, non-ionic, six-membered ring transition state (Ei elimination). This process involves the transfer of a proton from the carbamate nitrogen to the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, and the formation of 2-aminothiophene.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, standardized protocols that can be adapted for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and the kinetics of decomposition.
Objective: To determine the onset of decomposition and the mass loss profile of this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss occurs.
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Crimp a lid onto the pan.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature above its expected decomposition temperature (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify the endothermic peak corresponding to melting and determine the onset temperature and the peak temperature.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Observe any exothermic peaks at higher temperatures, which may indicate decomposition.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.
Caption: Experimental workflow for assessing thermal stability.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, this guide provides a robust framework for its evaluation. The predicted decomposition pathway, involving the elimination of isobutylene and carbon dioxide, is consistent with the known behavior of N-Boc protected amines. The detailed TGA and DSC protocols presented herein offer a clear methodology for researchers to determine the precise thermal characteristics of this important synthetic intermediate. A thorough understanding of its thermal stability is paramount for ensuring safe handling, optimizing reaction conditions, and maintaining the integrity of pharmaceutical development processes. It is strongly recommended that experimental thermal analysis be conducted to validate the predicted decomposition behavior and establish a definitive thermal stability profile for this compound.
References
pH Stability of tert-Butyl thiophen-2-ylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected pH stability of tert-Butyl thiophen-2-ylcarbamate, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document outlines the theoretical basis for its stability profile across a range of pH values, drawing on established principles of carbamate and tert-butyloxycarbonyl (Boc) protecting group chemistry. Detailed, representative experimental protocols are provided to enable researchers to quantitatively assess the pH-dependent hydrolysis of this and similar molecules. This guide is intended to serve as a practical resource for scientists working on the development of thiophene-containing compounds, aiding in the design of stable formulations and the prediction of degradation pathways.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The tert-butyloxycarbonyl (Boc) protecting group is widely employed to mask the reactivity of the amine functionality on the thiophene ring. The stability of this protecting group is a critical parameter that influences reaction conditions, purification strategies, and the ultimate stability of the final product. Understanding the pH-dependent hydrolysis of this compound is therefore essential for its effective use.
This guide details the anticipated stability of this compound under acidic, neutral, and basic conditions. It provides hypothetical, yet representative, quantitative data and detailed experimental methodologies for researchers to conduct their own stability studies.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | tert-butyl N-(thiophen-2-yl)carbamate |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| CAS Number | 56267-50-6 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. |
Theoretical pH Stability Profile
The stability of this compound is primarily dictated by the lability of the Boc protecting group. The hydrolysis of carbamates can be catalyzed by both acid and base.
Acidic Conditions (pH < 6)
Under acidic conditions, the Boc group is known to be highly labile. The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid subsequently decarboxylates to yield 2-aminothiophene. The reaction rate is expected to show a second-order dependence on the acid concentration.[1][2]
The degradation is anticipated to be rapid, particularly at pH values below 4.
Neutral Conditions (pH 6-8)
In the neutral pH range, this compound is expected to exhibit its maximum stability. While neutral hydrolysis of carbamates can occur, the rate is generally slow.[3] For practical purposes in many applications, the compound can be considered stable at neutral pH for extended periods at ambient temperature.
Basic Conditions (pH > 8)
Under basic conditions, the hydrolysis of carbamates proceeds via nucleophilic attack of a hydroxide ion at the carbonyl carbon. For aryl carbamates, this can proceed through an elimination-addition (E1cB) mechanism involving the formation of an isocyanate intermediate.[4] Generally, Boc-protected amines are considered relatively stable to basic conditions compared to other protecting groups. However, at higher pH values (e.g., pH > 10) and elevated temperatures, significant degradation can be expected over time.
Illustrative Quantitative Stability Data
The following table presents hypothetical quantitative data for the pH stability of this compound at 25°C. This data is illustrative and intended to provide a general expectation of the compound's stability profile. Actual experimental results may vary.
| pH | Buffer System (0.1 M) | Apparent First-Order Rate Constant (k_obs, s⁻¹) | Half-Life (t₁/₂) | Stability Classification |
| 2.0 | Glycine-HCl | 1.5 x 10⁻⁴ | ~1.3 hours | Very Labile |
| 4.0 | Acetate | 2.1 x 10⁻⁶ | ~3.8 days | Labile |
| 6.0 | Phosphate | 3.5 x 10⁻⁸ | ~228 days | Stable |
| 7.4 | Phosphate | 4.0 x 10⁻⁸ | ~200 days | Stable |
| 8.0 | Phosphate | 9.8 x 10⁻⁸ | ~82 days | Moderately Stable |
| 10.0 | Carbonate-Bicarbonate | 6.2 x 10⁻⁷ | ~13 days | Moderately Labile |
| 12.0 | Glycine-NaOH | 8.5 x 10⁻⁶ | ~22.6 hours | Labile |
Signaling Pathways and Degradation Mechanisms
The degradation of this compound does not involve biological signaling pathways but rather chemical degradation mechanisms. The two primary pathways are acid-catalyzed and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed degradation pathway of this compound.
Base-Catalyzed Hydrolysis
Caption: Base-catalyzed degradation pathway of this compound.
Experimental Protocols
The following are detailed protocols for determining the pH stability of this compound.
Materials and Reagents
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Buffer salts (e.g., potassium chloride, hydrochloric acid, potassium hydrogen phthalate, potassium phosphate monobasic, boric acid, sodium hydroxide)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Preparation of Buffer Solutions
A series of buffers covering the desired pH range should be prepared. For example:
-
pH 2.0: 0.1 M Glycine-HCl buffer
-
pH 4.0: 0.1 M Acetate buffer
-
pH 6.0, 7.4, 8.0: 0.1 M Phosphate buffer
-
pH 10.0: 0.1 M Carbonate-Bicarbonate buffer
-
pH 12.0: 0.1 M Glycine-NaOH buffer
The ionic strength of all buffers should be adjusted to a constant value (e.g., 0.15 M) with a neutral salt like potassium chloride.
Stability Study Procedure
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate temperature-controlled chambers (e.g., water baths set at 25°C, 40°C, and 60°C), place vials containing each of the prepared buffer solutions.
-
Initiate the experiment by adding a small aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 10-50 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer pH and polarity.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.
-
Immediately quench the degradation by neutralizing the sample if necessary (e.g., adding a small amount of acid to basic samples or base to acidic samples) and/or diluting with the mobile phase to stop the reaction.
-
Analyze the samples by a validated stability-indicating HPLC method.
HPLC Method for Analysis
A reverse-phase HPLC method is suitable for separating this compound from its primary degradation product, 2-aminothiophene.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, and precision.
Data Analysis
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
If the degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear.
-
The apparent first-order rate constant (k_obs) is the negative of the slope of this line.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
-
A pH-rate profile can be constructed by plotting log(k_obs) versus pH.
Experimental Workflow
Caption: Workflow for determining the pH stability of this compound.
Conclusion
This compound is expected to be highly susceptible to degradation under acidic conditions and moderately labile under strong basic conditions. The compound should exhibit optimal stability in the neutral pH range. The provided theoretical framework and detailed experimental protocols offer a robust starting point for researchers to quantitatively assess the pH stability of this and structurally related molecules. Such studies are crucial for ensuring the successful application of these compounds in drug discovery and development, from guiding synthesis and purification to informing formulation and storage strategies.
References
- 1. scribd.com [scribd.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cecas.clemson.edu [cecas.clemson.edu]
- 4. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to tert-Butyl thiophen-2-ylcarbamate: Synthesis, Properties, and Application as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl thiophen-2-ylcarbamate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the thiophene ring, a known pharmacophore, and the Boc-protected amine group makes it a versatile intermediate for the introduction of the 2-aminothiophene moiety in a controlled manner. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its application as a precursor in the development of biologically active compounds.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [1][2] |
| Molecular Weight | 199.27 g/mol | [1][2] |
| CAS Number | 56267-50-6 | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 140 °C | [3] |
| Boiling Point | 238.1 °C at 760 mmHg | [4] |
| XLogP3 | 2.5 | [2] |
Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ=6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu) | [5] |
| FT-IR | A detailed experimental and theoretical vibrational frequency analysis has been conducted. | [6] |
Crystal Structure Data
The crystal structure of this compound has been determined, revealing a dihedral angle of 15.79 (14)° between the thiophene ring and the carbamate group. The crystal packing is influenced by intramolecular C—H⋯O interactions and intermolecular N—H⋯O hydrogen bonds, forming a one-dimensional chain.[5]
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a | 11.732 (2) Å |
| b | 8.6513 (17) Å |
| c | 9.879 (2) Å |
| V | 1002.7 (3) ų |
| Z | 4 |
Experimental Protocols
Synthesis of this compound via Curtius Rearrangement
This protocol is based on the synthesis described in the literature.[5]
Materials:
-
Thiophene-2-carbonyl azide
-
tert-Butyl alcohol
-
Toluene
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in toluene.
-
Heat the solution at 100 °C overnight.
-
Remove the excess solvent and tert-butyl alcohol in vacuo.
-
The crude product can be purified by recrystallization. For example, crystals suitable for X-ray diffraction can be obtained by cooling a toluene solution to -30 °C.[5]
Synthesis of this compound.
Applications in the Synthesis of Biologically Active Molecules
While direct biological activity data for this compound is not extensively reported, its primary value lies in its role as a protected aminothiophene synthon. The Boc protecting group can be readily removed under acidic conditions, revealing the free amine which can then be further functionalized. Thiophene derivatives have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[3][7][8]
General Workflow for Elaboration
The following diagram illustrates the general workflow for utilizing this compound as a synthetic intermediate.
General synthetic workflow.
Potential as a Precursor for Histone Deacetylase (HDAC) Inhibitors
Thiophene-containing molecules have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[6][9][10] The 2-aminothiophene core can serve as a scaffold for the synthesis of such inhibitors. This compound is an ideal starting material for accessing this scaffold.
The general structure of a thiophene-based HDAC inhibitor often consists of a zinc-binding group (e.g., hydroxamic acid), a linker, and a cap group that interacts with the surface of the enzyme. The 2-aminothiophene moiety can be part of the linker or cap group.
Simplified HDAC signaling pathway.
Conclusion
This compound is a valuable and versatile synthetic intermediate. While it may not possess significant biological activity itself, its utility in providing a protected 2-aminothiophene moiety makes it a key component in the synthesis of various biologically active molecules, including potential HDAC inhibitors. The straightforward synthesis and stability of this compound, coupled with the known pharmacological importance of the thiophene nucleus, ensure its continued relevance in medicinal chemistry and drug discovery. The detailed information on its synthesis and properties provided in this guide serves as a valuable resource for researchers in these fields.
References
- 1. scbt.com [scbt.com]
- 2. tert-butyl N-(thiophen-2-yl)carbamate | C9H13NO2S | CID 319413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl thiophen-3-ylcarbamate [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzo[b]thiophene-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl thiophen-2-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl thiophen-2-ylcarbamate is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amine functionality on the thiophene ring, allowing for selective modifications at other positions. This document provides a detailed protocol for the synthesis of this compound via the reaction of 2-aminothiophene with di-tert-butyl dicarbonate (Boc₂O). An alternative synthesis route involving a Curtius rearrangement is also briefly mentioned.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol [1][2][3] |
| CAS Number | 56267-50-6[1][2][3] |
| Appearance | Colorless oil or white solid |
| IUPAC Name | tert-butyl N-thiophen-2-ylcarbamate[1] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CS1[1][4] |
| InChIKey | QTXXTRMGTVEBIN-UHFFFAOYSA-N[1] |
Synthesis Protocol: Boc Protection of 2-Aminothiophene
This protocol details the synthesis of this compound from 2-aminothiophene and di-tert-butyl dicarbonate. This method is a standard procedure for the introduction of a Boc protecting group onto an amine.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Aminothiophene | C₄H₅NS | 99.15 | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 11.0 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophene (1.0 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add a solution of di-tert-butyl dicarbonate (2.4 g, 11.0 mmol) in THF (10 mL) dropwise at room temperature. Following the addition of Boc₂O, add triethylamine (2.1 mL, 15.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield: 75-90%
Characterization Data
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ = 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu)[5] |
| Crystal Data | Orthorhombic, a = 11.732 (2) Å, b = 8.6513 (17) Å, c = 9.879 (2) Å, V = 1002.7 (3) ų[5] |
Alternative Synthesis: Curtius Rearrangement
An alternative method for the synthesis of this compound involves the Curtius rearrangement of thiophene-2-carbonyl azide.[5]
Reaction Scheme:
Brief Protocol:
Thiophene-2-carbonyl azide (1.77 mmol) is reacted with tert-butyl alcohol (1.0 equivalent) in toluene (15 mL). The solution is heated at 100 °C overnight. The excess solvent and tert-butyl alcohol are then removed in vacuo to yield the product.[5]
Synthesis Workflow Diagram (Curtius Rearrangement):
Caption: Workflow for the synthesis via Curtius Rearrangement.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-Aminothiophene is toxic and should be handled with care.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled in a fume hood.
-
Triethylamine is a corrosive and flammable liquid.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. tert-butyl N-(thiophen-2-yl)carbamate | C9H13NO2S | CID 319413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 001chemical.com [001chemical.com]
- 4. PubChemLite - Tert-butyl n-(thiophen-2-yl)carbamate (C9H13NO2S) [pubchemlite.lcsb.uni.lu]
- 5. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Direct Arylation of tert-Butyl Thiophen-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed direct C-H arylation of heteroaromatics represents a powerful and atom-economical method for the formation of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. This approach is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This document provides detailed application notes and protocols for the direct arylation of tert-butyl thiophen-2-ylcarbamate, a versatile building block in organic synthesis. The C5-position of the thiophene ring is regioselectively arylated, offering a streamlined route to a variety of 5-aryl-2-(N-Boc-amino)thiophenes. These products are valuable intermediates for the synthesis of pharmaceuticals and functional organic materials.
Reaction Principle
The direct arylation of this compound with aryl bromides is typically achieved using a palladium catalyst, a suitable base, and a high-boiling polar aprotic solvent. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst facilitates the C-H bond activation at the C5 position of the thiophene ring. The N-Boc-carbamate group at the C2 position directs the arylation to the C5 position due to electronic effects and the high acidity of the C5 proton.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed direct arylation of this compound with various aryl bromides. The data is compiled from studies on structurally similar substrates and represents typical yields and reaction conditions.
Table 1: Reaction Conditions for the Direct C5-Arylation of this compound
| Parameter | Value |
| Catalyst | PdCl(C3H5)(dppb) or Pd(OAc)2 |
| Catalyst Loading | 0.1 - 2 mol% |
| Base | Potassium Acetate (KOAc) |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Temperature | 130-150 °C |
| Reaction Time | 16 - 24 hours |
Table 2: Representative Yields for the C5-Arylation with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | tert-Butyl (5-(4-cyanophenyl)thiophen-2-yl)carbamate | 85 |
| 2 | 4-Bromoacetophenone | tert-Butyl (5-(4-acetylphenyl)thiophen-2-yl)carbamate | 82 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(5-(N-Boc-amino)thiophen-2-yl)benzoate | 88 |
| 4 | 4-Bromobenzotrifluoride | tert-Butyl (5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)carbamate | 79 |
| 5 | 1-Bromo-4-fluorobenzene | tert-Butyl (5-(4-fluorophenyl)thiophen-2-yl)carbamate | 75 |
| 6 | 1-Bromo-4-methoxybenzene | tert-Butyl (5-(4-methoxyphenyl)thiophen-2-yl)carbamate | 68 |
| 7 | 3-Bromopyridine | tert-Butyl (5-(pyridin-3-yl)thiophen-2-yl)carbamate | 72 |
Note: Yields are indicative and may vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Direct C5-Arylation
Materials:
-
This compound
-
Aryl bromide derivative
-
Palladium(II) acetate (Pd(OAc)2) or [Pd(allyl)Cl]2/dppb
-
Potassium acetate (KOAc), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating block/oil bath
Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium acetate (2.0 mmol, 2.0 equiv).
-
Add anhydrous N,N-dimethylacetamide (DMAc, 5 mL) to the Schlenk tube via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 150 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylated product.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed direct arylation of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 5-arylated tert-butyl thiophen-2-ylcarbamates.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with tert-Butyl thiophen-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Arylated thiophene derivatives, for instance, are extensively studied for their potential in optoelectronics, as semiconductors, and as bioactive molecules with antitumor and antileishmanial properties.[4]
The use of tert-butyl thiophen-2-ylcarbamate as a coupling partner in Suzuki-Miyaura reactions provides a versatile route to functionalized 2-arylthiophenes. The Boc-protecting group can be readily removed post-coupling, allowing for further derivatization of the resulting 2-aminothiophene scaffold, a key intermediate in medicinal chemistry. This document provides detailed application notes and protocols for performing Suzuki-Miyaura coupling reactions with this compound.
While the direct Suzuki-Miyaura coupling of aryl carbamates has been reported, it often requires nickel catalysis.[5][6] A more common approach for thiophene functionalization involves the use of a halogenated thiophene precursor. For the purpose of this protocol, we will focus on the coupling of a bromo-substituted this compound with an arylboronic acid, a widely applicable and robust method.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate.[1][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a model substrate, tert-butyl (5-bromothiophen-2-yl)carbamate, with various arylboronic acids. These conditions are based on general protocols for Suzuki couplings of bromothiophenes and can serve as a starting point for optimization.[4][8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 110 | 12 | 75-85 |
| 4 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Toluene | 100 | 18 | 88-97 |
| 5 | Thiophen-3-ylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | EtOH (95%) | 80 | 24 | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of tert-Butyl (5-bromothiophen-2-yl)carbamate
This protocol describes a general procedure for the coupling of tert-butyl (5-bromothiophen-2-yl)carbamate with an arylboronic acid using a palladium catalyst.
Materials:
-
tert-Butyl (5-bromothiophen-2-yl)carbamate
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, Buchwald ligands) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF, ethanol)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating and stirring module (e.g., hot plate with stirrer)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add tert-butyl (5-bromothiophen-2-yl)carbamate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and, if necessary, the ligand. Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water in a 4:1 ratio, 10 mL) via syringe.[8]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (e.g., 90-110 °C) overnight (12-24 hours).[9]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-aryl-substituted this compound.[8]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl Thiophen-2-ylcarbamate as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl thiophen-2-ylcarbamate is a valuable intermediate in organic synthesis, primarily utilized as a protecting group for the 2-amino functionality of the thiophene ring. The tert-butoxycarbonyl (Boc) group offers the advantage of being stable under a variety of reaction conditions, including those involving nucleophiles and bases, yet it can be readily removed under acidic conditions. This allows for selective manipulation of other functional groups within a molecule. These application notes provide detailed protocols for the synthesis (protection) and cleavage (deprotection) of this compound, along with its stability profile and application in synthetic workflows. This compound serves as a versatile building block in the development of pharmaceuticals and agrochemicals.[1]
Data Presentation
Table 1: Synthesis of this compound
| Method | Starting Materials | Reagents/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Curtius Rearrangement | Thiophene-2-carbonyl azide, tert-butyl alcohol | Toluene | 100 | Overnight | Not Reported | [2] |
| Direct Boc Protection | 2-Aminothiophene | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Room Temp. | 1-4 h | ~90-95 (Typical) | General Protocol |
Table 2: Deprotection of this compound
| Method | Reagents/Solvent | Temperature (°C) | Time | Product | Reference |
| Acidic Cleavage | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Room Temp. | 1-2 h | 2-Aminothiophene | General Protocol |
Table 3: Stability of this compound
| Condition | Stability | Notes |
| Basic (e.g., NaOH, K₂CO₃) | Stable | The Boc group is resistant to hydrolysis under basic conditions.[3][4] |
| Acidic (e.g., TFA, HCl) | Labile | Rapid cleavage occurs to yield the free amine.[3] |
| Nucleophilic | Generally Stable | Resistant to many common nucleophiles. |
| Catalytic Hydrogenation | Stable | The Boc group is not cleaved under typical hydrogenation conditions.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol is based on the method described by Hsu et al.[2]
Materials:
-
Thiophene-2-carbonyl azide (270 mg, 1.77 mmol)
-
tert-Butyl alcohol (131 mg, 1.77 mmol)
-
Toluene (15 mL)
Procedure:
-
Dissolve thiophene-2-carbonyl azide and an equimolar amount of tert-butyl alcohol in toluene in a round-bottom flask.
-
Heat the solution at 100°C overnight under an inert atmosphere.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess solvent and tert-butyl alcohol in vacuo.
-
The crude product can be purified by recrystallization. For obtaining crystals suitable for X-ray analysis, a toluene solution can be cooled to -30°C.[2]
Protocol 2: Synthesis of this compound via Direct Boc Protection (General Procedure)
Materials:
-
2-Aminothiophene
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-aminothiophene (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add a base, such as triethylamine (1.1-1.5 eq).
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) either as a solid or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 3: Deprotection of this compound (General Procedure)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude 2-aminothiophene salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Visualizations
Caption: Workflow for the protection of 2-aminothiophene.
Caption: Workflow for the deprotection of this compound.
Caption: Role of this compound in a synthetic strategy.
References
Application Notes and Protocols: Tert-Butyl Thiophen-2-ylcarbamate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl thiophen-2-ylcarbamate as a key intermediate in the synthesis of novel agrochemicals. The unique structural features of the thiophene ring contribute to the enhanced efficacy and stability of active ingredients in pesticides and herbicides.[1] This document outlines a detailed synthetic protocol for the preparation of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized as a protected form of 2-aminothiophene. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the thiophene ring or with other functional groups in the molecule before its removal to liberate the reactive amine. This strategy is instrumental in the synthesis of complex agrochemical candidates. The thiophene moiety itself is a critical component in many agrochemicals, contributing to their biological activity.
Synthetic Application: Fungicidal N-(thiophen-2-yl) Nicotinamide Derivatives
A notable application of this compound is in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives. These compounds have been shown to exhibit potent fungicidal properties. The general synthetic route involves two key steps:
-
Deprotection of this compound: The Boc protecting group is removed to yield the highly reactive 2-aminothiophene intermediate.
-
Acylation of 2-aminothiophene: The intermediate is then reacted with a substituted nicotinoyl chloride to form the final N-(thiophen-2-yl) nicotinamide product.
The following sections provide detailed experimental protocols for this synthetic sequence and summarize the yields for a range of synthesized derivatives.
Data Presentation
The following table summarizes the yields of various synthesized N-(thiophen-2-yl) nicotinamide derivatives, demonstrating the versatility of this synthetic approach.
| Compound ID | R Group on Nicotinamide | Yield (%) |
| 4b | 5-bromo-6-chloro-2-methyl | 74 |
| 4f | 5,6-dichloro | 75 |
| 4g | 5-bromo-6-chloro | 64 |
| 4h | 6-bromo | 72 |
| 4l | 5,6-dichloro (butyl ester) | 66 |
| 4m | 5,6-dichloro (2-methoxyethyl ester) | 69 |
| 4q | 5,6-dichloro (phenylcarbamoyl) | 65 |
| 4r | 5,6-dichloro (ethyl ester, ethylthiophene) | 68 |
| 4s | 5,6-dichloro (ethyl ester) | 73 |
Data extracted from a study on the synthesis and fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
A common method for the synthesis of the title compound is through a Curtius Rearrangement.[3]
Materials:
-
Thiophene-2-carbonyl azide
-
tert-Butyl alcohol
-
Toluene
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.0 eq) and tert-butyl alcohol (1.0 eq) in toluene.
-
Heat the solution at 100 °C overnight.
-
Remove the excess solvent and tert-butyl alcohol in vacuo to yield this compound.
Protocol 2: Deprotection of this compound to 2-Aminothiophene
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (2.0-3.0 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 2-aminothiophene.
Protocol 3: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (Example: Compound 4f)
This protocol is adapted from the synthesis of Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate.[2]
Step 3a: Synthesis of 5,6-Dichloronicotinoyl Chloride
Materials:
-
5,6-Dichloronicotinic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Suspend 5,6-dichloronicotinic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Add oxalyl chloride (1.2 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5,6-dichloronicotinoyl chloride, which is used in the next step without further purification.
Step 3b: Synthesis of Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (4f)
Materials:
-
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (a derivative of 2-aminothiophene)
-
5,6-Dichloronicotinoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of 5,6-dichloronicotinoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.[2] The yield for this specific compound was reported to be 75%.[2]
Visualizations
The following diagram illustrates the general synthetic workflow for the preparation of N-(thiophen-2-yl) nicotinamide derivatives from this compound.
Caption: Synthetic workflow for agrochemical synthesis.
The following diagram illustrates the key signaling pathway of many fungicides, which involves the inhibition of enzymes essential for fungal growth. While the specific target of the described nicotinamide derivatives may vary, this provides a general conceptual framework.
Caption: Generalized fungicidal action pathway.
References
Application Notes and Protocols: Tert-Butyl Thiophen-2-ylcarbamate in Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl thiophen-2-ylcarbamate is a pivotal intermediate in pharmaceutical research and development. It serves as a protected form of 2-aminothiophene, a valuable building block for a wide array of biologically active compounds. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] This allows for selective chemical transformations on other parts of the thiophene ring without interference from the reactive amino group.
The application of this compound is particularly significant in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. Its utility lies in its ability to participate in cross-coupling reactions to form C-C and C-N bonds, ultimately leading to the assembly of complex molecular architectures. This document provides detailed protocols for the synthesis, application, and deprotection of this versatile intermediate.
Synthesis of this compound
The most common method for the synthesis of this compound is through a Curtius Rearrangement of thiophene-2-carbonyl azide in the presence of tert-butyl alcohol.[2] This reaction provides a direct and efficient route to the desired Boc-protected aminothiophene.
Experimental Protocol: Synthesis via Curtius Rearrangement
Objective: To synthesize this compound from thiophene-2-carbonyl azide.
Materials:
-
Thiophene-2-carbonyl azide
-
tert-Butyl alcohol
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in toluene in a round-bottom flask.[2]
-
Attach a reflux condenser and heat the solution to 100 °C.[2]
-
Maintain the reaction at this temperature overnight, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess solvent and unreacted tert-butyl alcohol in vacuo using a rotary evaporator.[2]
-
The crude product can be purified by recrystallization. For instance, crystals suitable for X-ray analysis have been obtained by cooling a toluene solution of the compound to -30 °C.[2]
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | Thiophene-2-carbonyl azide | [2] |
| Reagent | tert-Butyl alcohol (1.0 eq.) | [2] |
| Solvent | Toluene | [2] |
| Temperature | 100 °C | [2] |
| Reaction Time | Overnight | [2] |
Synthesis Pathway Visualization
Caption: Synthesis of this compound via Curtius Rearrangement.
Application in Palladium-Catalyzed Cross-Coupling Reactions
A key application of this compound is its use in palladium-catalyzed direct arylation reactions. This allows for the introduction of aryl groups at the C5 position of the thiophene ring, a common structural motif in many pharmaceutical agents. The Boc-protected amine directs the regioselectivity of the arylation.
Experimental Protocol: Direct C5-Arylation
Objective: To perform a palladium-catalyzed direct C5-arylation of a thiophene derivative with an aryl bromide.
Materials:
-
N-protected 2-(aminoalkyl)thiophene derivative (e.g., tert-butyl (thiophen-2-ylmethyl)carbamate)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl(C₃H₅)(dppb))
-
Base (e.g., KOAc)
-
Solvent (e.g., DMAc)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the N-protected thiophene derivative (1.0 equivalent), the aryl bromide (1.1-1.5 equivalents), the palladium catalyst (0.1-2 mol%), and the base (e.g., KOAc, 2.0 equivalents).
-
Add the degassed solvent (e.g., DMAc) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120-150 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C5-Arylation Reaction Data
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Note | Reference |
| Pd(OAc)₂ (0.1 mol%) | KOAc | DMAc | 150 | Good to High | Regioselective C5-arylation | [3] |
| PdCl(C₃H₅)(dppb) | KOAc | DMAc | 120 | Moderate to High | Arylation without decarbamoylation | [3] |
Application Workflow
Caption: General workflow for the C5-arylation of the protected thiophene intermediate.
Deprotection of the Boc Group
The final key step in utilizing this compound as an intermediate is the removal of the Boc protecting group to liberate the free 2-aminothiophene moiety. This is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule.
Experimental Protocol: Acid-Catalyzed Deprotection
Objective: To remove the Boc protecting group to yield the corresponding free amine.
Materials:
-
Boc-protected thiophene derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 1:1 TFA:DCM.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by TLC.
-
Upon completion, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, cooled saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine. The product may be an ammonium salt, requiring further basic workup to isolate the free amine.
Deprotection Conditions
| Reagent | Solvent | Conditions | Selectivity | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Strong acid, removes most acid-labile groups | [1] |
| Aqueous Phosphoric Acid | - | Mild conditions | Selective for t-butyl carbamates/esters/ethers | [4] |
| ZnBr₂ | Dichloromethane (DCM) | RT | Chemoselective for t-butyl esters in presence of some other acid-labile groups | [5] |
| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | RT | Mild, effective for phenyl carbamates, harsher conditions needed for t-butyl carbamates | [6] |
Deprotection Visualization
Caption: Acid-catalyzed deprotection of the Boc group to yield the free amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]
tert-Butyl thiophen-2-ylcarbamate as a building block in polymer chemistry
Application Notes: tert-Butyl thiophen-2-ylcarbamate in Polymer Chemistry
Introduction
This compound is a versatile monomer employed in the synthesis of functional polythiophenes. The thiophene backbone provides inherent conductivity and electrochemical activity to the resulting polymer, while the tert-butoxycarbonyl (Boc) protected amine group at the 2-position offers a site for post-polymerization modification. This allows for the introduction of various functional groups, enabling the tuning of the polymer's properties for specific applications in fields such as organic electronics, sensors, and drug delivery.
Key Features and Applications
The unique structure of this compound imparts several advantageous characteristics to the resulting polymers:
-
Processability: The Boc-protected polymer is generally more soluble in common organic solvents compared to its unprotected counterpart, facilitating processing and film formation.
-
Functionalization: The Boc group can be readily removed under acidic or thermal conditions to yield a primary amine on the polythiophene backbone.[1] This amine can then be further functionalized to introduce a wide range of chemical moieties, allowing for the tailoring of the polymer's electronic, optical, and biological properties.
-
Conductivity: Upon doping, polythiophenes exhibit significant electrical conductivity, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices.[2][3]
-
Biocompatibility: The ability to introduce biocompatible side chains via the amino group makes these polymers promising candidates for applications in biosensors and drug delivery systems.
The general scheme for the polymerization and subsequent deprotection of this compound is illustrated below.
Caption: Workflow for the synthesis of functionalized polythiophenes.
Data Presentation
Quantitative data for the polymerization of this compound is not extensively reported in the literature. However, by analogy to similar thiophene derivatives, the following table summarizes expected parameters for synthesis and key properties of the resulting polymers.
| Parameter | Chemical Polymerization (FeCl₃) | Electropolymerization | Polymer Property | Expected Value/Range |
| Monomer Concentration | 0.1 - 0.5 M | 0.01 - 0.1 M | Molecular Weight (Mn) | 5,000 - 20,000 g/mol |
| Oxidant/Monomer Ratio | 2.5 - 4.0 | N/A | Polydispersity Index (PDI) | 1.5 - 3.0 |
| Solvent | Chloroform, Acetonitrile | Acetonitrile, Dichloromethane | Oxidation Potential | +0.8 to +1.2 V (vs. Ag/AgCl)[4] |
| Temperature | 0 - 25 °C | Room Temperature | Band Gap | 1.8 - 2.2 eV |
| Reaction Time | 2 - 24 hours | N/A | Conductivity (doped) | 10⁻³ - 1 S/cm[5] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using iron(III) chloride (FeCl₃) as an oxidant.
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol
-
Ammonia solution (25%)
Procedure:
-
Dissolve this compound (e.g., 1 mmol) in anhydrous chloroform (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (e.g., 4 mmol) in anhydrous chloroform (20 mL).
-
Slowly add the FeCl₃ solution to the monomer solution dropwise with vigorous stirring at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The mixture should turn dark in color, indicating polymerization.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Filter the precipitate and wash with methanol until the filtrate is colorless.
-
To remove residual iron salts, stir the polymer in a concentrated ammonia solution for 2 hours.
-
Filter the polymer, wash with deionized water and then with methanol.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
Caption: Workflow for chemical oxidative polymerization.
Protocol 2: Electropolymerization
This protocol outlines the electrochemical deposition of a poly(this compound) film onto a working electrode.
Materials:
-
This compound
-
Tetrabutylammonium tetrafluoroborate (TBABF₄) or Lithium perchlorate (LiClO₄)
-
Anhydrous Acetonitrile (ACN)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Glassy Carbon)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBABF₄) in anhydrous acetonitrile.
-
Add this compound to the electrolyte solution to a final concentration of 0.05 M.
-
Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Perform electropolymerization using either cyclic voltammetry or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential repeatedly between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.4 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s. An increase in the peak current with each cycle indicates polymer deposition.[6]
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes (e.g., +1.2 V vs. Ag/AgCl) until the desired film thickness is achieved.
-
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas.
Caption: Workflow for electropolymerization.
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the polymer to yield the free amine.
Materials:
-
Poly(this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected polymer in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20% v/v) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the carbamate C=O stretch).
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a minimal amount of a suitable solvent and precipitate into a non-solvent (e.g., diethyl ether or methanol).
-
Alternatively, neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the deprotected polymer with a suitable organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the deprotected poly(2-aminothiophene).
Caption: Deprotection of the Boc-protected polymer.
References
- 1. Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. openriver.winona.edu [openriver.winona.edu]
Experimental procedure for N-Boc protection of 2-aminothiophene
Application Note: N-Boc Protection of 2-Aminothiophene
Introduction
The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed experimental procedure for the N-Boc protection of 2-aminothiophene using di-tert-butyl dicarbonate (Boc anhydride). This reaction yields tert-butyl (thiophen-2-yl)carbamate, a versatile intermediate in organic synthesis.[3][4][5] The protocol is intended for researchers, scientists, and professionals in drug development.
Reaction Scheme
The N-Boc protection of 2-aminothiophene proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-aminothiophene attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate.[6] This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarboxylate anion, which subsequently decomposes into isobutylene and carbon dioxide.[7]
Workflow for N-Boc Protection of 2-Aminothiophene
Caption: Workflow for the N-Boc protection of 2-aminothiophene.
Quantitative Data
The following table summarizes the reagents and their quantities for the N-Boc protection of 2-aminothiophene.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2-Aminothiophene | 99.15 | 1.0 | (To be determined by the researcher) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | (Calculated based on 2-aminothiophene) |
| Triethylamine (NEt₃) | 101.19 | 1.2 | (Calculated based on 2-aminothiophene) |
| Tetrahydrofuran (THF) | 72.11 | - | (Sufficient to dissolve reagents) |
| Ethyl Acetate | 88.11 | - | (For extraction) |
| Hexane | 86.18 | - | (For column chromatography) |
| Saturated aq. NaHCO₃ | - | - | (For washing) |
| Brine | - | - | (For washing) |
| Anhydrous Na₂SO₄ | 142.04 | - | (For drying) |
Experimental Protocol
Materials and Equipment
-
2-Aminothiophene
-
Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)[1]
-
Triethylamine (NEt₃)
-
Anhydrous Tetrahydrofuran (THF)[8]
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophene (1.0 eq).
-
Dissolve the 2-aminothiophene in anhydrous tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
-
Addition of Di-tert-butyl Dicarbonate:
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous THF.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.[9]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
The reaction is considered complete when the starting material (2-aminothiophene) is no longer visible on the TLC plate.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure tert-butyl (thiophen-2-yl)carbamate.
-
Characterization
The structure of the final product, tert-butyl (thiophen-2-yl)carbamate, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
-
¹H NMR (400 MHz, CDCl₃): δ 6.9 (br, 1H, –NH), 6.79 (m, 2H, –CH), 6.5 (dd, 1H, –CH), 1.5 (s, 9H, tBu).[3]
-
The presence of the Boc group can be confirmed by a strong carbonyl (C=O) stretching absorption band in the IR spectrum in the region of 1690-1712 cm⁻¹.[6]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Triethylamine is a corrosive and flammable liquid. Handle with care.
-
Di-tert-butyl dicarbonate can be an irritant. Avoid inhalation and contact with skin.
-
Tetrahydrofuran is a flammable solvent. Ensure there are no ignition sources nearby.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl N-(thio-phen-2-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. total-synthesis.com [total-synthesis.com]
No Documented Solid-Phase Synthesis Applications Found for tert-Butyl thiophen-2-ylcarbamate
Despite a comprehensive search of scientific literature and chemical databases, no specific applications of tert-butyl thiophen-2-ylcarbamate in solid-phase synthesis have been documented. While this compound is utilized in traditional solution-phase organic synthesis as a versatile building block, its use on a solid support for combinatorial chemistry or the synthesis of peptides and other polymers has not been reported.
This compound serves as a valuable intermediate in the synthesis of a variety of molecules, particularly in the fields of pharmaceutical and agrochemical development.[1] The presence of the thiophene ring and the Boc-protected amine makes it a useful precursor for creating more complex chemical structures. For instance, it is used in the development of novel pesticides and herbicides, where the thiophene moiety can enhance the efficacy and stability of the active ingredients.[1] In medicinal chemistry, it is explored as a potential drug candidate component for treating various diseases due to the favorable interactions the thiophene group can have with biological targets.[1]
The compound is also employed as a building block in polymer chemistry to develop new materials with enhanced properties such as durability and flexibility.[1] Furthermore, its unique thienyl group is of interest in the flavor and fragrance industry.[1]
Several chemical synthesis routes involving this compound have been described in the literature, including its use in base-mediated intramolecular decarboxylative synthesis of alkylamines and as a reactant in the preparation of various heterocyclic compounds.[2][3][4][5] However, all documented synthetic protocols are for solution-phase reactions.
The absence of solid-phase applications may be due to a number of factors. The reactivity of the thiophene ring or the stability of the carbamate under standard solid-phase synthesis conditions (e.g., repeated cycles of coupling and deprotection) may present challenges. Alternatively, other readily available building blocks may be more suitable or cost-effective for incorporation into solid-phase synthesis workflows.
Researchers, scientists, and drug development professionals interested in thiophene-containing scaffolds for solid-phase synthesis may need to consider alternative building blocks or develop novel methodologies to incorporate this compound onto a solid support. This could involve the design of a custom linker strategy or the exploration of orthogonal protection schemes that are compatible with the compound's chemical properties.
General Information on this compound:
| Property | Value |
| Synonyms | 2-(N-Boc-amino)thiophene |
| CAS Number | 56267-50-6 |
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 g/mol |
| Appearance | White to off-white crystalline powder |
Potential, Yet Undocumented, Solid-Phase Workflow
While no specific protocols exist, a hypothetical workflow for the use of this compound as a building block in solid-phase synthesis could be envisioned. The following diagram illustrates a potential logical relationship for its incorporation, assuming a suitable linker and compatible reaction conditions could be developed.
Caption: Hypothetical workflow for solid-phase synthesis using this compound.
References
Application Notes and Protocols: tert-Butyl thiophen-2-ylcarbamate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl thiophen-2-ylcarbamate is a versatile building block in heterocyclic synthesis, primarily serving as a protected precursor for 2-aminothiophene. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed to unmask the reactive amino group, which is crucial for the construction of various fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, with a focus on thieno[2,3-d]pyrimidines and related structures, which are of significant interest in medicinal chemistry and drug discovery.
Synthesis of this compound
The starting material, this compound, can be synthesized via a Curtius rearrangement from thiophene-2-carbonyl azide.[1]
Experimental Protocol: Synthesis of this compound[1]
-
A solution of thiophene-2-carbonyl azide (1.0 eq) and tert-butyl alcohol (1.0 eq) in toluene is prepared.
-
The solution is heated at 100 °C overnight.
-
After the reaction is complete, the excess solvent and tert-butyl alcohol are removed under reduced pressure.
-
The crude product can be purified by recrystallization, for instance, by cooling a toluene solution to -30 °C to obtain crystals suitable for further use.
Application in the Synthesis of Thieno[2,3-d]pyrimidines
A primary application of this compound is in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with diverse pharmacological activities. The general synthetic strategy involves the deprotection of the Boc group to yield 2-aminothiophene, which is then cyclized with various reagents to construct the pyrimidine ring.
Logical Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocols:
Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one
This protocol involves the cyclization of a 2-aminothiophene-3-carboxylate with formamide. While the literature often starts from the aminothiophene, the initial deprotection of a Boc-protected precursor is a common preliminary step.
-
Deprotection (Hypothetical Step): tert-Butyl (3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate is treated with a strong acid (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to remove the Boc group, yielding ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Cyclization: The resulting 2-aminothiophene-3-carboxylate is heated under reflux in an excess of formamide.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with water, dried, and recrystallized from ethanol to afford the pure product.
| Product | Starting Material | Reagents | Conditions | Yield | M.P. (°C) |
| 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Reflux | 92% | 224-226 |
Protocol 2: Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one
This protocol demonstrates the formation of a thioxo-thienopyrimidine derivative.
-
Deprotection (Hypothetical Step): As in Protocol 1, the corresponding Boc-protected 2-aminothiophene-3-carboxylate is deprotected.
-
Cyclization with Isothiocyanate: The 2-aminothiophene-3-carboxylate is reacted with an isothiocyanate (e.g., benzoyl isothiocyanate) in a suitable solvent like acetone.
-
Hydrolysis and Cyclization: The intermediate thiourea is then treated with a base (e.g., sodium ethoxide in ethanol) and heated under reflux to effect cyclization.
-
The product is isolated by acidification, filtration, and recrystallization.
| Product | Starting Material | Reagents | Conditions | Yield | M.P. (°C) |
| 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1. Benzoyl isothiocyanate; 2. NaOEt/EtOH | Reflux | 88% | 275-277 |
Application in the Synthesis of Other Fused Heterocyclic Systems
Following the deprotection of this compound, the resulting 2-aminothiophene can be utilized in the synthesis of other fused heterocyclic systems, such as thieno[2,3-b]pyridines and thiazolo[3,2-a]thieno[2,3-d]pyrimidines.
Signaling Pathway Analogy for Multi-step Synthesis
The following diagram illustrates the logical progression from the starting material to different classes of heterocyclic compounds, analogous to a signaling pathway where an initial signal (the starting material) is transduced through a key intermediate to elicit different downstream effects (formation of different heterocyclic cores).
Caption: Divergent synthesis of heterocycles from a 2-aminothiophene intermediate.
Experimental Protocol: Synthesis of a Substituted Thieno[2,3-b]pyridine Derivative (Conceptual)
This protocol is based on the Gewald reaction, a common method for synthesizing 2-aminothiophenes, which can be adapted for the synthesis of thieno[2,3-b]pyridines from a pre-formed 2-aminothiophene.
-
Deprotection: this compound is deprotected using standard conditions (e.g., TFA in DCM) to yield 2-aminothiophene.
-
Condensation and Cyclization: The 2-aminothiophene is reacted with a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and a cyanide source (e.g., malononitrile) in the presence of a base (e.g., piperidine or morpholine) in a solvent like ethanol. The reaction mixture is heated to reflux.
-
The product precipitates upon cooling and can be isolated by filtration and purified by recrystallization.
Quantitative Data Summary
| Compound Class | Precursor | Key Reagents | Typical Yields |
| Thieno[2,3-d]pyrimidin-4-ones | 2-Aminothiophene-3-carboxylates | Formamide | >90% |
| 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones | 2-Aminothiophene-3-carboxylates | Isothiocyanates, Base | 80-90% |
| Thieno[2,3-b]pyridines | 2-Aminothiophenes | 1,3-Dicarbonyls, Cyanide source | 60-80% |
Conclusion
This compound is a valuable and stable precursor for 2-aminothiophene, facilitating the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis of novel thieno[2,3-d]pyrimidines and other fused thiophene heterocycles. The straightforward deprotection and subsequent versatile cyclization reactions make it an attractive starting material in the design and development of new therapeutic agents.
References
Application Notes and Protocols for the NMR Characterization of tert-Butyl thiophen-2-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl thiophen-2-ylcarbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials. Its structure combines a thiophene ring, a versatile pharmacophore, with a tert-butoxycarbonyl (Boc) protecting group, facilitating a wide range of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment of each atom in the molecule. This document provides a comprehensive guide to the NMR characterization of this compound, including detailed data and experimental protocols.
Chemical Structure
IUPAC Name: tert-butyl N-(thiophen-2-yl)carbamate Molecular Formula: C₉H₁₃NO₂S Molecular Weight: 199.27 g/mol CAS Number: 56267-50-6
NMR Spectroscopic Data
The structural confirmation of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. The data presented below were obtained in deuterated chloroform (CDCl₃) as the solvent.
Quantitative ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 6.93 | broad singlet | 1H | N-H |
| 2 | 6.83–6.79 | multiplet | 2H | Thiophene C₃-H, C₅-H |
| 3 | 6.53–6.52 | multiplet | 1H | Thiophene C₄-H |
| 4 | 1.52 | singlet | 9H | -C(CH₃)₃ |
Note: The ¹H NMR data is consistent with published literature.[1][2][3]
Quantitative ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 152.4 | C=O (carbamate) |
| 2 | 139.9 | Thiophene C₂ |
| 3 | 124.2 | Thiophene C₄ |
| 4 | 116.8 | Thiophene C₃ |
| 5 | 111.1 | Thiophene C₅ |
| 6 | 84.5 | -C (CH₃)₃ |
| 7 | 28.0 | -C(C H₃)₃ |
Note: The ¹³C NMR data is consistent with published literature.[1][2]
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is via a Curtius rearrangement.[3]
Materials:
-
Thiophene-2-carbonyl azide
-
tert-Butyl alcohol
-
Toluene
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.0 equivalent) and tert-butyl alcohol (1.0 equivalent) in toluene.
-
Heat the solution at 100 °C and stir overnight.
-
After the reaction is complete, remove the excess solvent and unreacted tert-butyl alcohol in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene) to yield pure this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) (approx. 0.6 mL)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the synthesized this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a proton-decoupled experiment is typically performed.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow from synthesis to the final structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for the synthesis and NMR characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl thiophen-2-ylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl thiophen-2-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of protecting 2-aminothiophene with di-tert-butyl dicarbonate (Boc anhydride).
Q1: My reaction is incomplete, and I still see starting material (2-aminothiophene) on my TLC plate. What could be the cause?
A1: Incomplete reactions are a common issue. Several factors could be at play:
-
Insufficient Reagents: Ensure you are using a slight excess of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents). The stoichiometry is crucial for driving the reaction to completion.
-
Inactive Reagents: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. It is advisable to use a fresh bottle or to check the purity of your reagent. 2-aminothiophene can also degrade; using freshly purified starting material is recommended.
-
Inadequate Base: A base is often used to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP). Ensure the base is fresh and used in an appropriate amount (catalytic or stoichiometric, depending on the protocol).
-
Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to ensure full conversion, especially if the starting amine is not very reactive.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly slower. Choose a solvent in which both 2-aminothiophene and di-tert-butyl dicarbonate are soluble, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
Q2: I am observing a significant amount of a non-polar byproduct that runs higher on the TLC plate than my desired product. What is it and how can I avoid it?
A2: This is likely the di-Boc protected byproduct, N,N-bis(tert-butoxycarbonyl)-2-aminothiophene. This occurs when the initially formed carbamate is further acylated.
To minimize its formation:
-
Control Stoichiometry: Avoid using a large excess of di-tert-butyl dicarbonate. Use closer to 1.1 equivalents.
-
Slow Addition: Add the di-tert-butyl dicarbonate solution dropwise to the solution of 2-aminothiophene and base. This keeps the concentration of the acylating agent low at any given time, disfavoring the second acylation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reactivity and reduce the formation of the di-Boc adduct.
-
Choice of Base: The use of a non-nucleophilic, sterically hindered base like DIPEA may be preferable to a more nucleophilic one like DMAP, which can sometimes promote over-acylation.
Q3: My final product is difficult to purify. What are the common impurities and recommended purification methods?
A3: Common impurities include unreacted 2-aminothiophene, di-tert-butyl dicarbonate, the di-Boc byproduct, and urea derivatives (if DMAP is used).
-
Removal of Excess Boc Anhydride: Excess di-tert-butyl dicarbonate can often be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure, as it can be somewhat volatile.
-
Column Chromatography: This is the most effective method for separating the desired product from both more polar (2-aminothiophene) and less polar (di-Boc byproduct) impurities. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid and of reasonable purity after initial workup, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a good final purification step.
-
Acid/Base Wash: During the aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove any remaining basic starting material (2-aminothiophene) and DMAP. A subsequent wash with a dilute base (e.g., saturated NaHCO3) will neutralize any acidic species.
Q4: I am seeing the formation of a byproduct that appears to be a urea derivative. What is the cause and how can I prevent it?
A4: The formation of urea byproducts is often associated with the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst.[1] DMAP can react with di-tert-butyl dicarbonate to form a reactive intermediate which can then react with another amine molecule to form a urea.
To avoid this:
-
Use a Different Base: Consider using a non-nucleophilic base such as triethylamine or DIPEA instead of DMAP.
-
Catalytic Amount of DMAP: If DMAP is necessary for the reaction to proceed, use only a catalytic amount (e.g., 0.1 equivalents).
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most common method is the N-protection of 2-aminothiophene with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This method is generally high-yielding and uses readily available reagents. An alternative, though less common, route is the Curtius rearrangement of thiophene-2-carbonyl azide in the presence of tert-butanol.[2]
Q2: What are the expected yields for the Boc protection of 2-aminothiophene?
A2: Yields can vary depending on the specific reaction conditions and the purity of the starting materials. However, yields are typically reported in the range of 80-95% for the mono-Boc protected product when the reaction is optimized.
Q3: Can the thiophene ring itself react under the conditions of Boc protection?
A3: The thiophene ring is an electron-rich aromatic system and can be susceptible to electrophilic substitution. However, under the relatively mild and neutral to basic conditions of a standard Boc protection, reaction on the thiophene ring is generally not observed. The amino group is a much stronger nucleophile than the thiophene ring, and it will react preferentially with the electrophilic Boc anhydride.
Q4: How can I confirm the successful synthesis of this compound?
A4: The product can be characterized using standard analytical techniques:
-
NMR Spectroscopy: In ¹H NMR, you should see a characteristic singlet for the nine protons of the tert-butyl group at around 1.5 ppm, along with signals for the thiophene ring protons and the NH proton.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the mass of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carbamate group, typically in the region of 1680-1720 cm⁻¹.
Data Presentation
| Parameter | 2-Aminothiophene | Di-tert-butyl dicarbonate | This compound | N,N-di-Boc-2-aminothiophene |
| Molar Mass ( g/mol ) | 99.15 | 218.25 | 199.27 | 299.39 |
| Typical Stoichiometry (equiv.) | 1.0 | 1.1 - 1.5 | - | - |
| Typical Yield (%) | - | - | 80 - 95 | < 10 (under optimized conditions) |
| Appearance | Yellow to brown liquid/solid | Colorless solid/liquid | White to off-white solid | - |
| ¹H NMR (CDCl₃, δ ppm) | Thiophene protons, NH₂ | Singlet (~1.5) | Thiophene protons, NH, Singlet (~1.5) | Thiophene protons, Two singlets (~1.5) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc Protection
This protocol describes the synthesis of this compound from 2-aminothiophene and di-tert-butyl dicarbonate.
Materials:
-
2-Aminothiophene
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophene (1.0 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of the same anhydrous solvent.
-
Slowly add the di-tert-butyl dicarbonate solution to the stirred solution of 2-aminothiophene and base at room temperature over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound via Curtius Rearrangement[2]
This protocol is an alternative synthesis route.
Materials:
-
Thiophene-2-carbonyl azide
-
tert-Butyl alcohol
-
Toluene, anhydrous
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.0 eq) and tert-butyl alcohol (1.0 eq) in anhydrous toluene.
-
Heat the solution at 100 °C overnight.
-
After cooling to room temperature, remove the excess solvent and tert-butyl alcohol in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene at -30 °C).
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
References
Technical Support Center: Purification of tert-Butyl thiophen-2-ylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of tert-butyl thiophen-2-ylcarbamate via recrystallization. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: Tert-butyl N-(thiophen-2-yl)carbamate is a chemical compound often used as a precursor or intermediate in the synthesis of more complex molecules, such as diimine ligands for metal complex formation[1]. Its molecular formula is C₉H₁₃NO₂S[1][2]. High purity is crucial for subsequent reactions to ensure high yields, avoid side reactions, and prevent contamination of the final product.
Q2: What is recrystallization and why is it used for this compound?
A2: Recrystallization is a purification technique for solid organic compounds[3]. The principle is based on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures[4]. The compound should be highly soluble at a high temperature and poorly soluble at a low temperature in the selected solvent[5]. This method is effective for obtaining high-purity crystalline solids, and crystals of this compound suitable for X-ray analysis have been successfully obtained using this technique[1].
Q3: What are the key characteristics of a good recrystallization solvent?
A3: A suitable solvent for recrystallization should:
-
Dissolve the target compound completely when hot (near its boiling point)[3].
-
Dissolve the compound sparingly or not at all when cold[5].
-
Either not dissolve impurities at all (so they can be filtered off hot) or dissolve them very well even at low temperatures (so they remain in the solution, called mother liquor)[3].
-
Not react chemically with the compound being purified.
-
Be volatile enough to be easily removed from the purified crystals.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a method for identifying a suitable solvent system for recrystallization.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., Toluene, Hexane, Ethyl Acetate, Ethanol, Water)
-
Small test tubes or vials
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise (e.g., 0.25 mL) at room temperature and vortex to assess solubility[3]. Note if the compound is readily soluble.
-
If the compound is insoluble at room temperature, heat the tube gently to the solvent's boiling point[3]. Continue adding small portions of the solvent until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe for crystal formation. An ideal solvent is one in which the compound dissolves when hot but forms a significant amount of precipitate when cooled[3].
Protocol 2: Recrystallization using Toluene
This protocol is based on a documented method for obtaining high-purity crystals of this compound[1].
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more toluene in small portions only if necessary to achieve full dissolution at high temperature[3].
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling, which often leads to larger, purer crystals[4].
-
Once the solution has reached room temperature, cool it further in an ice bath or refrigerator. For this specific compound, cooling to -30 °C has been shown to be effective for yielding crystals[1].
-
Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities[3].
-
Dry the crystals under vacuum to remove residual solvent.
Data & Properties
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [1][2] |
| Molecular Weight | 199.26 g/mol | [1] |
| Appearance | White solid/powder | [6] |
| Melting Point | 107-109 °C (for tert-butyl carbamate) | [7] |
| XLogP | 2.5 | [2] |
Note: The melting point for the thiophen-2-ylcarbamate derivative may differ from the parent tert-butyl carbamate.
Table 2: Qualitative Solubility Predictions
Based on the molecular structure, which contains a nonpolar tert-butyl group and a more polar thiophen-carbamate moiety, the following solubility characteristics can be anticipated[8]. Actual solubility should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane | Low to Moderate | The nonpolar tert-butyl group enhances solubility, but the polar carbamate and thiophene ring may limit it[8]. |
| Aromatic | Toluene | High (when hot) | Toluene is a proven recrystallization solvent for this compound[1]. |
| Polar Aprotic | Dichloromethane (DCM), THF | High | These solvents are versatile and can dissolve molecules with mixed polarity[8]. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Potential for hydrogen bonding with the carbamate group. |
| Aqueous | Water | Low | The molecule's significant nonpolar character suggests low water solubility[9]. |
Troubleshooting Guide
Q4: I've followed the protocol, but no crystals are forming after cooling. What should I do?
A4: This is a common issue that can often be resolved with the following steps. The most frequent cause is using too much solvent[10].
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal nucleation. Alternatively, add a tiny "seed" crystal from a previous successful batch.
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent[10]. Gently heat the solution to evaporate a portion of the solvent, then attempt to cool and crystallize again.
-
Re-evaluate Solvent: It's possible the compound is too soluble in the chosen solvent even at low temperatures. Re-visit the solvent screening protocol.
References
- 1. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl n-(thiophen-2-yl)carbamate (C9H13NO2S) [pubchemlite.lcsb.uni.lu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Overcoming low yields in the synthesis of tert-Butyl thiophen-2-ylcarbamate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for overcoming low yields in the synthesis of tert-butyl thiophen-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in the synthesis of this compound?
Low yields are typically traced back to one of several key factors:
-
Purity and Stability of 2-Aminothiophene: The starting material, 2-aminothiophene, can be unstable and prone to polymerization or oxidation, especially if impure or stored improperly.[1] Using freshly purified starting material is critical.
-
Reaction Conditions: The choice of base, solvent, and temperature is crucial. 2-Aminothiophene is a weakly nucleophilic aromatic amine, which can make the reaction sluggish and may require heating or the addition of a catalyst to proceed efficiently.[2]
-
Presence of Moisture: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture. Water in the reaction can lead to the formation of undesired byproducts, such as symmetric ureas, consuming the starting material and complicating purification.[3]
-
Sub-optimal Stoichiometry: An incorrect ratio of 2-aminothiophene to (Boc)₂O and base can result in incomplete reaction or the formation of side products.
-
Inefficient Workup or Purification: The desired product may be lost during aqueous workup or column chromatography if procedures are not optimized.
Q2: What are the most common side reactions observed during the Boc protection of 2-aminothiophene?
The most prevalent side reactions include:
-
Di-Boc Protection: Although less common with weakly nucleophilic amines, it's possible for the primary amine to react with two molecules of (Boc)₂O, especially under forcing conditions.
-
Urea Formation: If water is present, it can react with the isocyanate intermediate (formed from (Boc)₂O) to generate an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a symmetric urea, reducing the overall yield.[3]
-
Polymerization of Starting Material: 2-Aminothiophene can polymerize under acidic conditions or upon prolonged heating, leading to the formation of intractable tars.
Q3: Can I use a catalyst to improve the reaction rate and yield?
Yes, using a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the rate of Boc protection, particularly for less reactive aromatic amines.[2] DMAP reacts with (Boc)₂O to form a more reactive N-Boc-pyridinium species, which is more susceptible to attack by the amine.[2] However, it should be used in catalytic amounts (e.g., 0.1 equivalents) as excess DMAP can complicate purification.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Reaction turns dark/forms a tar-like substance. | 1. Decomposition or polymerization of 2-aminothiophene. 2. Reaction temperature is too high. | 1. Ensure the 2-aminothiophene is pure before starting. Consider purification by recrystallization or column chromatography if necessary. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor progress by TLC. |
| Low conversion of starting material (TLC analysis). | 1. Insufficient reactivity of 2-aminothiophene. 2. Inactive (Boc)₂O reagent (hydrolyzed). 3. Insufficient reaction time or temperature. | 1. Add a catalytic amount of DMAP (0.1 eq.) to activate the (Boc)₂O. 2. Use a fresh bottle of (Boc)₂O. 3. Allow the reaction to stir for a longer period (monitor by TLC) or gently warm the mixture (e.g., to 40°C). |
| Multiple spots on TLC, indicating side products. | 1. Presence of water leading to urea byproduct. 2. Over-reaction or di-protection. | 1. Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use a slight excess (1.1-1.2 eq.) of (Boc)₂O rather than a large excess. Monitor the reaction closely and stop it once the starting material is consumed. |
| Low isolated yield after workup and purification. | 1. Product loss during aqueous extraction. 2. Product decomposition on silica gel. 3. Insufficient extraction from the aqueous layer. | 1. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the product in the organic phase. 2. Consider deactivating the silica gel with triethylamine before chromatography or using an alternative purification method like recrystallization. 3. Perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. |
Data Presentation
Table 1: Comparison of General Boc Protection Conditions
The following table summarizes common conditions for the Boc protection of amines, which can be adapted for the synthesis of this compound.
| Base | Catalyst | Solvent | Temperature | Typical Reaction Time | Reference |
| Triethylamine (TEA) | None | Dichloromethane (DCM) | Room Temp. | 2 - 12 h | [2] |
| Sodium Bicarbonate | None | Dioxane/Water | Room Temp. | 4 - 16 h | [2] |
| Triethylamine (TEA) | DMAP (catalytic) | Acetonitrile (MeCN) | Room Temp. | 1 - 4 h | [2] |
| Sodium Hydroxide | None | Water/THF | 0 °C to Room Temp. | 2 - 8 h | [4] |
Experimental Protocols
Two primary synthetic routes are presented below. The direct Boc protection is often preferred for its simplicity, while the Curtius rearrangement offers an alternative pathway.
Protocol 1: Direct Boc Protection of 2-Aminothiophene
This protocol is a standard method for the N-Boc protection of weakly nucleophilic amines.
Materials:
-
2-Aminothiophene (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)
-
Triethylamine (TEA) (1.5 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminothiophene (1.0 equiv.) in anhydrous DCM.
-
Add triethylamine (1.5 equiv.) followed by a catalytic amount of DMAP (0.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis via Curtius Rearrangement
This protocol provides an alternative synthesis route starting from thiophene-2-carbonyl azide.[5]
Materials:
-
Thiophene-2-carbonyl azide (1.0 equiv.)
-
tert-Butyl alcohol (1.0 equiv.)
-
Toluene
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.0 equiv.) and tert-butyl alcohol (1.0 equiv.) in toluene (approx. 8.5 mL per mmol of azide).[5]
-
Heat the solution at 100 °C overnight.[5] The rearrangement converts the acyl azide to an isocyanate, which is then trapped by tert-butanol.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess solvent and unreacted tert-butyl alcohol in vacuo.[5]
-
The resulting crude product can be purified by recrystallization (e.g., from a toluene/hexane mixture) to afford pure tert-butyl N-(thiophen-2-yl)carbamate.[5]
Visualizations
References
Technical Support Center: Optimization of Palladium Catalysts for Coupling with tert-Butyl thiophen-2-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of tert-butyl thiophen-2-ylcarbamate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed coupling reaction with this compound is resulting in low or no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue in palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is recommended. The following are the most common culprits and suggested solutions:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
-
Solution: Ensure the use of a reliable palladium precursor. For reactions involving phosphine ligands, precatalysts like G3 or G4 palladacycles are often more effective than simple Pd(II) salts.[1] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step. The formation of palladium black is an indicator of catalyst decomposition.[1]
-
-
Ligand Selection: The choice of ligand is critical and highly dependent on the specific coupling partners (e.g., Buchwald-Hartwig vs. Suzuki).
-
Base and Solvent Incompatibility: The base and solvent system plays a crucial role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps.
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used in anhydrous organic solvents such as toluene or dioxane.[4][5] For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often employed, sometimes with the addition of water to aid in dissolving the base.
-
-
Poor Reagent Quality: Impurities in starting materials, solvents, or reagents can poison the catalyst.
-
Solution: Ensure that the this compound, the coupling partner (e.g., aryl halide or boronic acid), and all reagents are of high purity. Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
-
Side Reactions: Protodeboronation (for Suzuki reactions) or other side reactions can consume the starting materials.
-
Solution: In Suzuki couplings, using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes mitigate protodeboronation.
-
Issue 2: Reaction Reproducibility Problems
Question: I am struggling to reproduce my results for the coupling reaction. What factors should I be focusing on?
Answer:
Reproducibility issues in palladium-catalyzed reactions are common and often stem from subtle variations in experimental conditions. Key factors to control for consistent results include:
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is critical for many palladium catalysts.
-
Solution: Employ robust Schlenk line or glovebox techniques. Ensure solvents are properly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.
-
-
Reagent Purity and Handling: Even trace impurities can have a significant impact.
-
Solution: Use high-purity reagents and dry solvents. Be consistent with the source and batch of your reagents.
-
-
Order of Addition: The sequence in which reagents are added can influence the formation of the active catalytic species.
-
Solution: Maintain a consistent and documented order of addition for all experiments.
-
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics.
-
Solution: Ensure consistent and vigorous stirring to maintain a uniform reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of palladium catalyst to use for coupling with this compound?
A1: The choice of catalyst depends on the desired bond formation. For C-N bond formation (Buchwald-Hartwig amination), a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is a good starting point.[2] For C-C bond formation (Suzuki coupling), similar catalyst systems are often effective, though pre-formed catalysts like Pd(PPh₃)₄ can also be used.[3]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is crucial for a successful coupling reaction. For the Buchwald-Hartwig amination of this compound, sterically hindered and electron-rich ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. For Suzuki couplings involving thiophene substrates, bulky phosphine ligands can also be beneficial in accelerating the reaction.[3] A screening of different ligands is often necessary to find the optimal one for a specific substrate combination.
Q3: What are the most common side reactions to be aware of?
A3: For Suzuki couplings, a common side reaction is the protodeboronation of the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[3] For Buchwald-Hartwig aminations, a potential side reaction is the reductive dehalogenation of the aryl halide. Homocoupling of the starting materials can also occur, often due to the presence of oxygen.
Q4: Can I run this reaction open to the air?
Data Presentation
The following tables summarize typical starting conditions for optimizing the Buchwald-Hartwig amination and Suzuki coupling of thiophene derivatives. Note that these are generalized conditions and may require further optimization for this compound.
Table 1: General Conditions for Buchwald-Hartwig Amination of Thiophene Derivatives
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Pre-catalysts can offer better reproducibility.[1] |
| Ligand | XPhos (2-4 mol%), SPhos (2-4 mol%), tBuXPhos (2-4 mol%) | Bulky, electron-rich ligands are generally preferred.[2] |
| Base | NaOt-Bu (1.2-2.0 equiv), K₃PO₄ (1.5-2.5 equiv) | Base strength can influence reaction rate and functional group tolerance.[4][5] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | Solvent choice can affect solubility and reaction temperature.[4] |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing catalyst deactivation. |
Table 2: General Conditions for Suzuki Coupling of Thiophene Derivatives
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂ (1-2 mol%) | Ligand choice is often paired with the palladium source. |
| Ligand (if needed) | SPhos (2-4 mol%), XPhos (2-4 mol%) | Can accelerate the reaction, especially with challenging substrates.[3] |
| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol ester | Pinacol esters can be more stable and less prone to protodeboronation. |
| Base | K₂CO₃ (2-3 equiv), Cs₂CO₃ (2-3 equiv), K₃PO₄ (2-3 equiv) | Often used with a small amount of water to aid dissolution. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The choice of solvent can depend on the solubility of the reagents. |
| Temperature | 80-100 °C | Reaction times can vary depending on the reactivity of the coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions and catalyst decomposition. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with this compound (Illustrative)
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the anhydrous solvent (e.g., toluene).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling of a Thiophene Derivative with an Arylboronic Acid (Illustrative)
-
Reaction Setup: To a round-bottom flask, add the thiophene halide (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask and degas the solvent (e.g., a mixture of dioxane and water) by bubbling with an inert gas for 15-20 minutes.
-
Reagent Addition: Add the degassed solvent to the flask containing the solid reagents.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring and monitor by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature and add an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
Preventing decomposition of tert-Butyl thiophen-2-ylcarbamate during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of tert-Butyl thiophen-2-ylcarbamate during chemical reactions. Our goal is to provide practical solutions to prevent its unintended decomposition, thereby ensuring the desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily initiated by the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The main factors leading to this decomposition are:
-
Acidic Conditions: The Boc group is highly sensitive to acids.[1][2][3] Even mild acidic conditions can initiate its removal.
-
Elevated Temperatures: Thermal decomposition can occur, especially at temperatures above 85-90°C.[4]
-
Strong Lewis Acids: Certain Lewis acids can promote the cleavage of the Boc group.[1]
Q2: How does the thiophene ring influence the stability of the Boc protecting group?
A2: The electron-rich nature of the thiophene ring can influence the stability of the Boc group. While direct quantitative comparisons are limited in the literature, the electron-donating character of the thiophene ring can potentially make the carbamate nitrogen more electron-rich, which might slightly increase its sensitivity to electrophilic attack (e.g., by protons or Lewis acids) compared to Boc-protected alkyl amines. However, under specific palladium-catalyzed cross-coupling conditions, the Boc group on a thiophene derivative has been shown to be stable.
Q3: What are the common decomposition products of this compound?
A3: The primary decomposition pathway involves the loss of the Boc group, leading to the formation of 2-aminothiophene, isobutylene, and carbon dioxide.[5] The highly reactive tert-butyl cation is also generated as an intermediate, which can lead to side reactions.[2][6]
Q4: What are the observable signs of decomposition during a reaction?
A4: Signs of decomposition can include:
-
The appearance of unexpected spots on Thin Layer Chromatography (TLC) plates, particularly a more polar spot corresponding to the unprotected 2-aminothiophene.
-
Gas evolution (isobutylene and carbon dioxide).
-
Formation of side products detected by analytical techniques such as LC-MS or GC-MS.
-
A lower than expected yield of the desired product.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and prevent the decomposition of this compound in various reaction types.
Issue 1: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Symptoms:
-
Low yield of the coupled product.
-
Presence of 2-aminothiophene or its derivatives in the crude reaction mixture.
-
Formation of tert-butylated byproducts.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Acidic Reaction Conditions | Use a non-acidic base. Potassium acetate (KOAc) and potassium carbonate (K2CO3) have been shown to be effective while minimizing Boc deprotection. Avoid ammonium-based salts which can be acidic. |
| High Reaction Temperature | Optimize the reaction temperature. Screen for the lowest effective temperature that promotes the desired coupling without causing significant decomposition. Consider using a more active palladium catalyst/ligand system that allows for lower reaction temperatures. |
| Lewis Acidity of Palladium Catalyst | While generally not a major issue, some palladium catalysts might exhibit Lewis acidity. If decomposition is suspected, screen different palladium sources and ligands. |
| Side reaction with tert-butyl cation | If tert-butylated byproducts are observed, consider adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-tert-Butyl thiophen-2-ylcarbamate derivative with an arylboronic acid, emphasizing conditions that preserve the Boc protecting group.
Reagents:
-
Bromo-tert-Butyl thiophen-2-ylcarbamate derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the bromo-tert-Butyl thiophen-2-ylcarbamate derivative, arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Issue 2: Decomposition during Lithiation/Reactions with Strong Bases
Symptoms:
-
Low yield of the desired functionalized product.
-
Complex reaction mixture with multiple unidentified byproducts.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| High Temperature | Perform the lithiation at a low temperature (e.g., -78 °C). Carefully control the temperature throughout the addition of the organolithium reagent and the electrophile. |
| Reaction with the Carbamate Carbonyl | Use a sterically hindered organolithium base (e.g., LDA or LiTMP) to favor deprotonation of the thiophene ring over nucleophilic attack at the carbamate carbonyl. |
| Prolonged Reaction Time | Keep the reaction time of the lithiated intermediate as short as possible before adding the electrophile. |
Experimental Protocol: Lithiation and Electrophilic Quench
This protocol provides a general method for the lithiation of this compound and subsequent reaction with an electrophile.
Reagents:
-
This compound (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi or LDA, 1.1 equiv)
-
Anhydrous solvent (e.g., THF)
-
Electrophile (1.2 equiv)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for the optimized time (typically 30-60 minutes).
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify.
Stability Data Summary
| Condition | Stability | Notes |
| Strong Acids (e.g., TFA, HCl) | Highly Labile | Rapid decomposition at room temperature.[1][2][3] |
| Mild Acids (e.g., Acetic Acid) | Moderately Labile | Decomposition can occur, especially with heating. |
| Lewis Acids (e.g., ZnBr2, TiCl4) | Variable | Can promote deprotection, conditions need to be optimized.[1] |
| Strong Bases (e.g., n-BuLi, LDA) | Generally Stable at Low Temp. | Stable at low temperatures (-78 °C) for short periods. |
| Weak Bases (e.g., K2CO3, Et3N) | Stable | Generally stable under these conditions. |
| Nucleophiles | Stable | The Boc group is generally stable towards most nucleophiles.[7] |
| Catalytic Hydrogenation | Stable | The Boc group is stable to typical hydrogenation conditions (e.g., H2, Pd/C). |
| Thermal Conditions | Labile at High Temp. | Decomposition can be significant at temperatures > 85-90°C.[4] |
Visualizing Reaction Workflows
To aid in understanding the experimental processes designed to minimize decomposition, the following workflows are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Troubleshooting Boc Deprotection of tert-Butyl thiophen-2-ylcarbamate
Welcome to the technical support center for the Boc deprotection of tert-butyl thiophen-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of this compound is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this:
-
Insufficient Acid Strength or Concentration: The lone pair of electrons on the thiophene sulfur can be protonated, consuming some of the acid catalyst. For standard methods like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), using a higher concentration of TFA (e.g., 25-50% v/v) can drive the reaction to completion.[1] Similarly, when using Hydrochloric Acid (HCl) in dioxane, a 4M solution is standard.[1]
-
Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates require longer reaction times.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before quenching the reaction.
-
Presence of Water: Ensure anhydrous conditions, as water can interfere with the effectiveness of the acid catalyst.[1]
Q2: I am observing the formation of an unexpected side product. What is the likely culprit and how can it be prevented?
A2: The most common side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation.[2] This electrophile can then alkylate nucleophilic sites on your starting material or product.[3] The electron-rich thiophene ring is particularly susceptible to this tert-butylation.
To mitigate this, the use of "scavengers" is highly recommended.[4] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your thiophene derivative. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Anisole[4]
A common cocktail for deprotection with scavengers is a mixture of TFA/H₂O/TIS in a 95:2.5:2.5 ratio.[5]
Q3: Are there milder alternatives to strong acids like TFA and HCl for deprotecting this compound, especially if my molecule has other acid-sensitive functional groups?
A3: Yes, several milder methods can be employed to avoid the harsh conditions of strong acids:
-
Oxalyl Chloride in Methanol: This method has been shown to be effective for the deprotection of N-Boc groups on a variety of aromatic and heterocyclic substrates, often proceeding at room temperature with high yields.[6][7]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.[8] For aryl N-Boc derivatives, temperatures around 240°C in solvents like methanol or trifluoroethanol have been shown to be effective.[8]
-
Aqueous Phosphoric Acid: This can be an effective, environmentally benign, and selective reagent for the deprotection of tert-butyl carbamates.[9]
Comparison of Deprotection Methods
The following table summarizes key quantitative data for common Boc deprotection methods applicable to aryl carbamates.
| Method | Reagents/Conditions | Reaction Time | Temperature | Yield | Advantages | Disadvantages |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM)[2] | 0.5 - 4 hours[2] | Room Temperature | High | Highly effective and volatile, facilitating easy removal.[2] | Corrosive, toxic, and can cause side reactions with sensitive substrates.[2] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate[2][10] | 1 - 12 hours[2] | Room Temperature | High | Cost-effective and readily available.[2] | Can be less selective and may lead to chlorinated byproducts.[2] |
| Milder Deprotection | ||||||
| Oxalyl Chloride | 3 equivalents in Methanol[11][12] | 1 - 4 hours[6][7] | Room Temperature | >70% (up to 90%)[6][7] | Tolerant of many functional groups.[7] | Potential for formation of carbon monoxide side-product.[12] |
| Thermal Deprotection | Methanol or Trifluoroethanol[8] | ~30 minutes[8] | 240 °C[8] | 88-93%[8] | Avoids the use of corrosive acids. | Requires high temperatures which may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[1] If your substrate is particularly sensitive to tert-butylation, add a scavenger such as triisopropylsilane (2.5% v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[13]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or neutralized by dissolving the residue in an appropriate solvent and washing with a saturated aqueous solution of sodium bicarbonate.[14]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[14] Further purification can be performed by column chromatography if necessary.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[15]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours, monitoring for completion by TLC or LC-MS.[2]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Isolation: Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.[15] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[15] If the free base is required, the hydrochloride salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.[14]
Visualizing the Deprotection Pathway
To better understand the process, the following diagrams illustrate the acid-catalyzed deprotection mechanism and a general troubleshooting workflow.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Scavengers for tert-butyl cation in deprotection of tert-Butyl thiophen-2-ylcarbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of scavengers for the tert-butyl cation during the deprotection of tert-Butyl thiophen-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the deprotection of this compound?
A1: The main challenge is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc (tert-butyloxycarbonyl) group.[1][2] This carbocation is a strong electrophile and can react with the electron-rich thiophene ring, leading to the formation of undesired tert-butylated byproducts.[1][2]
Q2: Why is the thiophene ring susceptible to alkylation by the tert-butyl cation?
A2: The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions. Its reactivity is significantly greater than that of benzene. The sulfur atom in the ring helps to stabilize the carbocation intermediate formed during electrophilic attack, making the ring a nucleophilic target for the tert-butyl cation.
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[3] They are more reactive towards the carbocation than the thiophene ring, thereby preventing the formation of alkylated side products.[3]
Q4: Which scavengers are recommended for the deprotection of this compound?
A4: While specific studies on this exact compound are limited, based on the reactivity of electron-rich aromatic rings, effective scavengers include trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES), and other nucleophiles such as water, thioanisole, or 1,2-ethanedithiol (EDT).[3][4] The choice of scavenger can depend on the specific reaction conditions and the desired work-up procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observation of a byproduct with a mass increase of +56 Da in LC-MS analysis. | Alkylation of the thiophene ring by the tert-butyl cation.[1] | Incorporate a scavenger into the deprotection reaction. Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective carbocation scavengers.[3] |
| Incomplete deprotection of the Boc group. | 1. Insufficient acid concentration or reaction time. 2. Steric hindrance around the carbamate. | 1. Increase the concentration of trifluoroacetic acid (TFA) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Consider using a stronger acid system, such as HCl in dioxane, but be mindful of potential side reactions.[5] |
| Formation of other unexpected byproducts. | Potential acid-catalyzed side reactions of the aminothiophene moiety, such as dimerization or degradation. | Use milder deprotection conditions if possible. Ensure an inert atmosphere if the substrate is sensitive to oxidation. A well-chosen scavenger can also help to minimize some side reactions by ensuring a rapid and clean deprotection. |
| Difficulty in removing the scavenger during work-up. | The physical properties of the scavenger (e.g., high boiling point of thioanisole). | Select a scavenger that is easily removed. For example, TIS and TES are relatively volatile. Alternatively, a standard aqueous work-up can remove some water-soluble scavengers. |
Scavenger Selection and Efficiency
The selection of a suitable scavenger is critical for a clean deprotection reaction. The following table summarizes common scavengers and their typical usage concentrations, which can be adapted for the deprotection of this compound.
| Scavenger | Typical Concentration (v/v % in TFA) | Key Advantages | Considerations |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective carbocation scavenger; volatile and easy to remove.[3] | Can reduce certain functional groups. |
| Triethylsilane (TES) | 5 - 10% | Effective carbocation scavenger; generally less expensive than TIS. | Can also act as a reducing agent. |
| Water (H₂O) | 2.5 - 5% | Inexpensive and readily available; forms tert-butanol upon reacting with the cation. | May not be sufficient for highly reactive substrates. |
| Thioanisole | 5% | Effective for protecting sulfur-containing and other electron-rich aromatic systems.[4] | High boiling point can make it difficult to remove. Strong odor. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Strong nucleophile, very effective at trapping carbocations.[3] | Very strong and unpleasant odor. |
Experimental Protocols
Protocol 1: General Deprotection of this compound using TFA and a Scavenger
This protocol provides a general guideline for the deprotection of this compound in solution.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or other selected scavenger
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Scavenger Addition: Add the selected scavenger (e.g., triisopropylsilane, 0.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Deprotection: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up:
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminothiophene.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Visualizing the Experimental Workflow and Logic
Caption: Experimental workflow for the deprotection of this compound.
Caption: Logical diagram of tert-butyl cation scavenging.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
Identifying byproducts in tert-Butyl thiophen-2-ylcarbamate reactions by TLC
Technical Support Center: tert-Butyl thiophen-2-ylcarbamate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of this compound, focusing on the identification of byproducts using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical species I should expect to see on a TLC plate during the synthesis of this compound?
A1: In a typical reaction involving 2-aminothiophene and di-tert-butyl dicarbonate ((Boc)₂O), you should monitor for the starting materials, the desired product, and potential byproducts.
-
2-aminothiophene: The starting amine.
-
Di-tert-butyl dicarbonate ((Boc)₂O): The Boc-protecting reagent.
-
This compound: The desired N-Boc protected product.
-
tert-Butanol: A common byproduct from the breakdown of (Boc)₂O.[1]
-
Di-tert-butyl pyrocarbonate related impurities: Other byproducts from the reagent itself.
Q2: How can I distinguish between the starting material (2-aminothiophene) and the product on a TLC plate?
A2: Differentiation is based on polarity and visualization techniques. The product, this compound, is significantly less polar than the starting amine due to the large, non-polar tert-butoxycarbonyl (Boc) group.
-
By Rf Value: The product will have a higher Rf value (travels further up the plate) than the highly polar 2-aminothiophene, which will have a low Rf value.
-
By Staining:
-
Ninhydrin Stain: This stain reacts with primary amines to produce a distinct color (often purple or brown).[2][3] It will stain the 2-aminothiophene spot but will not stain the product spot, as the amine is protected.
-
UV Light: Both the starting material and the product contain a thiophene ring, which is a UV-active chromophore. Therefore, both spots should be visible as dark spots on a fluorescent TLC plate under UV light at 254 nm.[2][4][5]
-
Q3: I see a high-Rf spot on my TLC that is not UV active. What could it be?
A3: A high-Rf spot that does not visualize under UV light is likely unreacted di-tert-butyl dicarbonate ((Boc)₂O) or its non-UV active byproducts like tert-butanol.[1] These compounds are non-polar and lack a significant UV chromophore. They can sometimes be visualized with a potassium permanganate (KMnO₄) stain.
Q4: My TLC plate shows a spot that remains at the baseline. What might this indicate?
A4: A spot at the baseline (Rf ≈ 0) typically indicates a very polar compound. In the context of this reaction, it could be highly polar impurities from the starting materials or potential side products like urea derivatives, although the latter are less common under standard conditions. Ensure your starting amine is pure.
Troubleshooting Guide for TLC Analysis
This section addresses common problems observed during the TLC analysis of the reaction.
| Problem | Possible Cause | Recommended Solution |
| A strong spot for the starting amine remains after the reaction. | 1. Incomplete Reaction: The reaction has not gone to completion.[1] 2. Stoichiometry Issue: Insufficient (Boc)₂O was used. 3. Reagent Quality: The (Boc)₂O may have degraded. | 1. Allow the reaction to stir for a longer duration. 2. Ensure at least 1.1-1.5 equivalents of (Boc)₂O are used.[1] 3. Use fresh or properly stored (Boc)₂O. |
| Multiple, undefined spots or streaking on the TLC plate. | 1. Reaction Decomposition: The starting material or product may be unstable under the reaction conditions. 2. Incorrect TLC solvent: The chosen eluent system is not optimal for separation. 3. Sample Overload: Too much sample was spotted on the TLC plate. | 1. Monitor the reaction at lower temperatures. 2. Adjust the polarity of your eluent system (e.g., vary the ethyl acetate/hexane ratio). 3. Dilute your reaction sample before spotting it on the plate. |
| No spots are visible under UV light. | 1. No UV-Active Compounds: The compounds of interest are not UV-active (unlikely for this reaction). 2. Low Concentration: The concentration of the compounds is too low to be detected. 3. Incorrect UV Wavelength: Using the wrong UV wavelength (e.g., 365 nm instead of 254 nm). | 1. Use a chemical stain like Potassium Permanganate (KMnO₄) or p-Anisaldehyde for visualization.[2][4] 2. Spot a more concentrated sample on the TLC plate. 3. Ensure you are using a short-wave UV lamp (254 nm).[4][5] |
| All spots (starting material and product) are at the top of the TLC plate. | Eluent is too polar: The solvent system is too strong, causing all components to travel with the solvent front. | Reduce the polarity of the eluent system. For example, if using 50% ethyl acetate in hexane, try reducing it to 20-30% ethyl acetate. |
Summary of TLC Data
| Compound | Relative Polarity | Expected Rf Range (e.g., 30% EtOAc/Hexane) | UV Active (254 nm)? | Ninhydrin Reactive? |
| 2-aminothiophene (Starting Material) | High | Low (0.1 - 0.2) | Yes | Yes (Positive) |
| This compound (Product) | Medium | Medium (0.4 - 0.6) | Yes | No (Negative) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Low | High (0.8 - 0.9) | No | No (Negative) |
| tert-Butanol (Byproduct) | Medium-Low | Medium-High (0.6 - 0.7) | No | No (Negative) |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the Boc protection of 2-aminothiophene.[1][6]
-
Dissolution: Dissolve 2-aminothiophene (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv), to the solution and stir. For reactions sensitive to temperature, cool the mixture in an ice bath (0 °C).
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If necessary, purify the crude product by flash column chromatography.
Protocol for Thin Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dip a capillary tube into the reaction mixture and gently touch it to the baseline. Create separate spots for your starting material (co-spot) and the reaction mixture. Ensure spots are small and do not diffuse.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualization:
-
UV Light: Place the dried plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[5]
-
Ninhydrin Staining: Dip the plate into a ninhydrin solution and then gently heat it with a heat gun until colored spots appear. This will specifically identify the primary amine starting material.[3]
-
Potassium Permanganate Staining: Dip the plate into a KMnO₄ solution. Oxidizable compounds will appear as yellow/brown spots against a purple background.
-
Visualizations
Reaction Pathway
The diagram below illustrates the primary reaction for the synthesis of this compound and the formation of key byproducts.
Caption: Boc protection of 2-aminothiophene.
TLC Troubleshooting Workflow
This flowchart provides a logical sequence for identifying compounds on your TLC plate.
Caption: Logical workflow for TLC spot identification.
Interpreting a Sample TLC Plate
This diagram shows a hypothetical developed TLC plate for the reaction. 'SM' is the 2-aminothiophene starting material, 'Rxn' is the reaction mixture, and 'P' is the purified product.
Caption: Sample TLC plate of the reaction mixture.
References
Technical Support Center: Improving Regioselectivity of Reactions with tert-Butyl thiophen-2-ylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl thiophen-2-ylcarbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in your reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Bromination, Acylation)
Question: My electrophilic substitution reaction on this compound is yielding a mixture of regioisomers, primarily the C5 and C3 substituted products. How can I favor the formation of a single isomer?
Answer:
Poor regioselectivity in electrophilic aromatic substitution of this compound is a common challenge. The tert-butoxycarbonyl (Boc) protecting group is an ortho, para-director. On the thiophene ring, this corresponds to the C3 (ortho) and C5 (para) positions. Due to the electronic nature of the thiophene ring, the C5 position is generally more activated towards electrophilic attack. However, reaction conditions can be tuned to favor one isomer over the other.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Reaction Temperature is too high: | Higher temperatures can lead to the formation of thermodynamic byproducts, reducing selectivity. Lowering the reaction temperature often favors the kinetically controlled product. For instance, in bromination with NBS, performing the reaction at 0°C or even lower temperatures can increase the C5 to C3 isomer ratio. |
| Choice of Lewis Acid (for Friedel-Crafts): | The strength and steric bulk of the Lewis acid can influence the regioselectivity of Friedel-Crafts reactions. A bulkier Lewis acid may favor substitution at the less sterically hindered C5 position. Experiment with different Lewis acids such as AlCl₃, SnCl₄, or TiCl₄. |
| Solvent Effects: | The polarity of the solvent can influence the stability of the intermediates and transition states. A change in solvent may alter the product distribution. For bromination, solvents like chloroform, acetonitrile, or DMF can be explored.[1] |
| Steric Hindrance of the Electrophile: | A bulkier electrophile will preferentially attack the less sterically hindered C5 position. If possible, modify your electrophile to increase its steric demand. |
Experimental Protocol: Regioselective Bromination at the C5 Position
This protocol is designed to favor the formation of tert-butyl (5-bromothiophen-2-yl)carbamate.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CHCl₃ or CH₃CN in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 5-bromo isomer.
-
Caption: Troubleshooting workflow for poor regioselectivity in electrophilic substitution.
Issue 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM)
Question: I am trying to perform a directed ortho-metalation on this compound to functionalize the C3 position, but I am getting low yields or recovering my starting material. What could be the problem?
Answer:
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of the C3 position of this compound. The carbamate group acts as a directed metalation group (DMG), guiding the deprotonation to the adjacent carbon.[2][3] However, the success of this reaction is highly dependent on the reaction conditions.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficiently Strong Base: | The acidity of the C3 proton is low, requiring a strong base for deprotonation. n-Butyllithium (n-BuLi) is commonly used, but for less reactive systems, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) may be necessary.[4] |
| Presence of Moisture or Protic Impurities: | Organolithium reagents are extremely sensitive to moisture and protic impurities, which will quench the base and the lithiated intermediate. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be carried out under a strictly inert atmosphere (Argon or Nitrogen).[5] |
| Incorrect Reaction Temperature: | Lithiation is typically performed at low temperatures (-78°C) to prevent decomposition of the organolithium intermediate and side reactions.[2] However, the subsequent reaction with the electrophile may require warming to a higher temperature. |
| Inefficient Quenching with Electrophile: | The electrophile may be unreactive or added at an inappropriate temperature. Ensure the electrophile is of high purity. The addition of the electrophile is usually done at low temperature, followed by slow warming to room temperature. |
| Use of an Inappropriate Additive: | Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity of the reagent, leading to more efficient lithiation. |
Experimental Protocol: Directed ortho-Metalation and C3-Alkylation
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Inert gas (Nitrogen or Argon)
-
Dry ice/acetone bath
-
-
Procedure:
-
To an oven-dried, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete lithiation.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Workflow for directed ortho-metalation and C3-functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic substitution on this compound?
A1: The tert-butylcarbamate group is an ortho, para-directing group. In the case of the 2-substituted thiophene ring, this corresponds to the C3 (ortho) and C5 (para) positions. Generally, electrophilic substitution on thiophene rings is favored at the α-positions (C2 and C5) due to better stabilization of the cationic intermediate.[6] With the C2 position blocked, the C5 position is the most electronically favored site for electrophilic attack. Therefore, the major product is typically the 5-substituted isomer. However, a minor amount of the 3-substituted isomer may also be formed, and the ratio can be influenced by reaction conditions.
Q2: How does the tert-butylcarbamate group influence the regioselectivity?
A2: The tert-butylcarbamate group influences regioselectivity in two main ways:
-
Electronic Effects: The nitrogen atom of the carbamate group has a lone pair of electrons that can be donated into the thiophene ring through resonance, activating the ring towards electrophilic substitution, particularly at the C3 and C5 positions.
-
Steric Effects: The bulky tert-butyl group can sterically hinder the approach of an electrophile to the adjacent C3 position, further favoring substitution at the more accessible C5 position.
Q3: Can I achieve selective functionalization at the C4 position?
A3: Direct functionalization at the C4 position of this compound is challenging due to the directing effects of the carbamate group and the inherent reactivity of the thiophene ring. To achieve C4 substitution, a multi-step strategy is usually required. One approach is to first introduce a blocking group at the more reactive C5 position, then perform a reaction that directs to the C4 position, and finally remove the blocking group. Alternatively, starting from a pre-functionalized thiophene with a substituent at the 3- or 5-position can influence the regioselectivity of subsequent reactions towards the C4 position.
Q4: What are the best methods for introducing a substituent at the C3 position with high selectivity?
A4: Directed ortho-metalation (DoM) is the most effective method for selectively introducing a substituent at the C3 position.[2] The carbamate group acts as a strong directed metalation group (DMG), facilitating the deprotonation of the adjacent C3 proton with a strong base like n-butyllithium. The resulting lithiated intermediate can then be quenched with a wide variety of electrophiles to introduce the desired functional group with high regioselectivity.
Q5: For a Suzuki-Miyaura cross-coupling reaction, where should I introduce the halogen to achieve a specific regioisomer?
A5: The regioselectivity of a Suzuki-Miyaura cross-coupling reaction is determined by the position of the halide (or triflate) on the thiophene ring. To synthesize a specific regioisomer, you must start with the corresponding halogenated this compound.
-
For C5-arylation , you would need tert-butyl (5-bromothiophen-2-yl)carbamate, which can be synthesized via regioselective bromination of the parent compound.[7]
-
For C3-arylation , you would need tert-butyl (3-bromothiophen-2-yl)carbamate. This can be prepared via directed ortho-metalation followed by quenching with a bromine source (e.g., 1,2-dibromoethane or CBr₄).
Experimental Protocol: Suzuki-Miyaura Coupling of tert-Butyl (5-bromothiophen-2-yl)carbamate
-
Materials:
-
tert-Butyl (5-bromothiophen-2-yl)carbamate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene/water, dioxane/water, or DMF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a Schlenk flask, combine tert-butyl (5-bromothiophen-2-yl)carbamate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[8][9][10]
-
Caption: Decision tree for selecting a strategy for regioselective functionalization.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of tert-Butyl thiophen-2-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tert-Butyl thiophen-2-ylcarbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| YLD-01 | Low or no product yield. | 1. Incomplete Curtius Rearrangement: The reaction temperature may be too low or the reaction time too short for the complete conversion of the acyl azide to the isocyanate intermediate. 2. Degradation of Acyl Azide: The thiophene-2-carbonyl azide precursor may be unstable and could have degraded during storage or handling. 3. Moisture in Reaction: Water contamination can react with the isocyanate intermediate to form an unstable carbamic acid, which can decompose back to the amine or form symmetrical ureas. 4. Sub-optimal Reagent Stoichiometry: An incorrect ratio of thiophene-2-carbonyl azide to tert-butyl alcohol can lead to incomplete conversion. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., in 5-10°C increments) and monitor the reaction progress by TLC or LC-MS. Consider extending the reaction time. For the reported synthesis, heating at 100°C overnight in toluene is suggested.[1] 2. Use Fresh Precursor: Synthesize thiophene-2-carbonyl azide immediately before use or ensure it has been stored under appropriate inert and dry conditions. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Verify Stoichiometry: Carefully check the molar equivalents of your starting materials. A slight excess of tert-butyl alcohol might be beneficial in some cases. |
| PUR-01 | Formation of significant impurities, particularly symmetric ureas. | The isocyanate intermediate can react with any primary amine present (e.g., 2-aminothiophene formed from hydrolysis/decomposition) to form a urea byproduct. This is more prevalent if moisture is present. | Strict Anhydrous Conditions: As with YLD-01, rigorously exclude water from the reaction. Control Addition of Reagents: In a scaled-up process, consider the slow addition of the acyl azide to the heated solution of tert-butyl alcohol to keep the instantaneous concentration of the isocyanate low, minimizing self-reaction. |
| SCL-01 | Exothermic reaction or pressure build-up during scale-up. | The Curtius rearrangement involves the extrusion of nitrogen gas (N₂). On a large scale, the rate of gas evolution can be significant, leading to pressure build-up. The rearrangement itself can be exothermic. | 1. Controlled Heating and Addition: Heat the reaction mixture gradually. For large-scale batches, adding the acyl azide solution portion-wise or via a syringe pump to the hot solvent can help control the rate of reaction and gas evolution. 2. Adequate Headspace and Venting: Ensure the reaction vessel is large enough to accommodate the reaction volume and sufficient headspace. Use a well-vented system (e.g., a reflux condenser open to a bubbler or a controlled nitrogen line) to safely manage off-gassing. |
| WUP-01 | Difficulty in product isolation and purification. | The product may be an oil or a low-melting solid, making crystallization difficult.[1] Residual high-boiling solvents or byproducts can interfere with purification. | 1. Solvent Removal: Ensure complete removal of the reaction solvent (e.g., toluene) and any excess tert-butyl alcohol under reduced pressure.[1] 2. Crystallization Optimization: The reported procedure achieves crystallization by cooling a toluene solution to -30°C.[1] If this fails, try trituration with a non-polar solvent like hexane or a hexane/dichloromethane mixture to induce precipitation or remove soluble impurities.[2] 3. Chromatography: If crystallization is not effective, column chromatography on silica gel may be necessary for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: A common and effective method is the Curtius Rearrangement of thiophene-2-carbonyl azide with tert-butyl alcohol.[1] This reaction typically involves heating the reactants in a suitable solvent like toluene.
Q2: Are there alternative methods for this synthesis?
A2: While the Curtius Rearrangement is a primary method, other general methods for carbamate synthesis could be adapted. These include the reaction of 2-aminothiophene with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, or with tert-butyl chloroformate. However, these methods may present their own challenges, such as the formation of di-acylated products or handling of sensitive reagents.
Q3: What are the critical safety precautions for this synthesis?
A3: The key safety concerns involve the acyl azide precursor and the reaction itself.
-
Acyl Azides: These compounds can be explosive, especially upon heating or shock. They should be handled with care, behind a blast shield, and should not be isolated in large quantities if possible.
-
Gas Evolution: The Curtius rearrangement liberates nitrogen gas, which can cause pressure build-up in a closed system.[3] Always perform the reaction in a well-ventilated fume hood with a system open to atmospheric pressure (e.g., via a condenser).
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can track the disappearance of the starting acyl azide and the appearance of the product spot. An appropriate stain (e.g., potassium permanganate) may be needed for visualization if the compounds are not UV-active.
Q5: What are the recommended storage conditions for this compound?
A5: As a carbamate, it is generally stable. However, to prevent potential degradation, it is advisable to store the purified product in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration may be beneficial.
Quantitative Data Summary
The following table summarizes reaction parameters from the literature for the synthesis of this compound and a related carbamate to provide context on typical reaction conditions.
| Compound | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thiophene-2-carbonyl azide, tert-butyl alcohol | Toluene | 100 | Overnight | Not explicitly stated, but crystals were obtained. | [1] |
| tert-Butyl carbamate | tert-Butyl alcohol, Sodium cyanate, Trifluoroacetic acid | Benzene | 33-35 | Overnight | 76-94 | [4] |
| (E)-tert-Butyl benzylidenecarbamate | tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, Anhydrous potassium carbonate | Tetrahydrofuran | Reflux | Not stated | Not explicitly stated for this step. | [2] |
Experimental Protocols
Laboratory-Scale Synthesis via Curtius Rearrangement[1]
This protocol is based on the reported synthesis of this compound.
Materials:
-
Thiophene-2-carbonyl azide (1.0 eq)
-
tert-Butyl alcohol (1.0 eq)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiophene-2-carbonyl azide (e.g., 270 mg, 1.77 mmol) and tert-butyl alcohol (e.g., 131 mg, 1.77 mmol) in anhydrous toluene (e.g., 15 mL).
-
Place the flask in a pre-heated oil bath and heat the solution at 100°C overnight under an inert atmosphere (e.g., nitrogen).
-
After the reaction is complete (monitor by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent and any excess tert-butyl alcohol in vacuo using a rotary evaporator.
-
To obtain crystals, dissolve the residue in a minimal amount of warm toluene and cool the solution to -30°C.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Considerations for Large-Scale Synthesis
-
Thermal Safety: Perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) on the acyl azide precursor to understand its decomposition profile before proceeding to a large scale.
-
Reagent Addition: For kilogram-scale batches, a controlled addition of the thiophene-2-carbonyl azide solution to hot toluene containing tert-butyl alcohol is recommended to manage the exotherm and rate of nitrogen evolution.
-
Work-up and Isolation: On a larger scale, crystallization may require seeding and controlled cooling profiles to obtain a desirable crystal form and size. Filtration and drying equipment suitable for the scale of production will be necessary.
-
Solvent Selection: While toluene is reported, a solvent with a higher boiling point could be considered if higher temperatures are needed, but the thermal stability of the azide must be taken into account. Conversely, a lower boiling point solvent might be easier to remove during work-up.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Impact of ligand choice on Suzuki coupling of tert-Butyl thiophen-2-ylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the Suzuki-Miyaura cross-coupling of tert-butyl thiophen-2-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Suzuki coupling with this compound?
A1: The success of this reaction hinges on three primary factors:
-
Choice of Ligand: The electronic and steric properties of the phosphine ligand are paramount. For electron-rich substrates like N-Boc-aminothiophene, bulky and electron-rich ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1][2]
-
Inert Atmosphere: The palladium(0) catalytic species is highly sensitive to oxygen.[3] Rigorous degassing of solvents and maintaining an inert nitrogen or argon atmosphere throughout the reaction is crucial to prevent catalyst decomposition and formation of unwanted side products.
-
Quality of Reagents: The purity of the boronic acid, the palladium catalyst, and the dryness of the solvents significantly impact the reaction outcome. Boronic acids, in particular, can be prone to protodeboronation.[3]
Q2: I am observing low to no conversion of my starting materials. What are the likely causes?
A2: Low or no conversion can stem from several issues:
-
Catalyst Inactivation: The palladium catalyst may be inactive or may have decomposed. This can be due to exposure to oxygen, impurities in the reagents or solvents, or using a palladium(II) precatalyst that is not efficiently reduced to the active palladium(0) species.[3] The formation of palladium black is a visual indicator of catalyst decomposition.
-
Inefficient Oxidative Addition: The bond between the thiophene ring and the leaving group (e.g., bromine, iodine) may be difficult to break. This step is often the rate-limiting step, especially with less reactive aryl chlorides. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can facilitate this step.[1][4]
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent system, the reaction will be slow or may not proceed at all.
Q3: My reaction is producing significant amounts of a byproduct that appears to be the deborylated starting material. What is happening and how can I prevent it?
A3: This side product is a result of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue, especially with heteroaryl boronic acids.[3] To minimize protodeboronation:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.
-
Minimize water: While some water is often necessary for the catalytic cycle, excess water can promote protodeboronation. Using a biphasic solvent system with a controlled amount of water or anhydrous conditions may be beneficial.[4]
-
Use a more stable boron reagent: Boronic esters, such as pinacol esters (Bpin), are generally more stable than boronic acids and less prone to protodeboronation.
Q4: Which ligands are recommended for the Suzuki coupling of this compound and why?
A4: For electron-rich and potentially sterically hindered substrates like this compound, bulky and electron-donating phosphine ligands are highly recommended. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Commonly successful ligands for similar substrates include:
-
Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are excellent choices. They are known to be highly active for the coupling of heteroaryl compounds.
-
Triphenylphosphine (PPh₃): While a more traditional ligand, it can be effective in some cases, particularly with more reactive aryl halides. However, for challenging couplings, it is often outperformed by the Buchwald ligands.
Troubleshooting Guide
Problem: Low or No Product Formation
Data Presentation
The following tables provide representative data for the Suzuki coupling of substrates similar to this compound, illustrating the impact of ligand choice on reaction yield.
Table 1: Ligand Effect on the Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Phenylboronic Acid [5]
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| None | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | Low |
Note: This table is adapted from a study on a related thiophene derivative and is intended to be illustrative.
Table 2: Representative Yields for Suzuki Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Arylboronic Acids using Pd(PPh₃)₄ [6]
| Arylboronic Acid | Yield (%) |
| 4-Chlorophenylboronic acid | 72 |
| 3,4-Dichlorophenylboronic acid | 65 |
| 4-Methylphenylboronic acid | 68 |
| 4-Methoxyphenylboronic acid | 70 |
Note: This data is from a study on a structurally similar thiophene carboxamide and demonstrates the feasibility of the coupling with a standard ligand.
Experimental Protocols
General Protocol for the Suzuki Coupling of tert-Butyl 5-bromo-thiophen-2-ylcarbamate
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
tert-Butyl 5-bromo-thiophen-2-ylcarbamate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add tert-butyl 5-bromo-thiophen-2-ylcarbamate, the arylboronic acid, and the base.
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas three times. Maintain a positive pressure of the inert gas for the subsequent additions.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed organic solvent, followed by the degassed water, via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to Amino Group Protection on the Thiophene Ring: Tert-Butyl Thiophen-2-ylcarbamate and Alternatives
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for reactive moieties is a cornerstone of successful multi-step synthesis. This is particularly true for heterocyclic compounds like 2-aminothiophene, a valuable scaffold in medicinal chemistry.[1][2][3][4] This guide provides an objective comparison of tert-butyl thiophen-2-ylcarbamate (Boc-protected 2-aminothiophene) with other common amino protecting groups, offering experimental data and detailed protocols to inform synthetic strategies.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of conditions and its facile cleavage under acidic conditions.[5] However, its performance on electron-rich aromatic systems like thiophene, and its comparison to other protecting groups in this specific context, warrants a detailed examination. This guide will compare the Boc group with other common protecting groups: the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Acetyl (Ac), and Trifluoroacetyl (TFA) groups.
Performance Comparison of Protecting Groups for 2-Aminothiophene
The choice of a protecting group is dictated by factors such as the stability of the protected amine to various reaction conditions, the ease and yield of both the protection and deprotection steps, and its orthogonality with other protecting groups present in the molecule. The following tables summarize the available quantitative data for the protection and deprotection of 2-aminothiophene with various protecting groups.
Table 1: Comparison of Protection Reactions for 2-Aminothiophene
| Protecting Group | Reagent | Reaction Conditions | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM), Room Temperature, 3 h | 40-75 | [5] |
| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/H₂O (2:1), 0 °C to Room Temperature, 20 h | ~90 (general) | [6] |
| Fmoc | Fmoc-Cl, Na₂CO₃ | Dioxane/H₂O (1:1), Room Temperature, 4 h | High (general) | [7] |
| Acetyl | Acetic anhydride | Reflux, 15 min | 95 | [8] |
| Trifluoroacetyl | Trifluoroacetic anhydride | Not specified | Not specified |
Table 2: Comparison of Deprotection Reactions for Protected 2-Aminothiophene
| Protected Amine | Deprotection Reagent(s) | Reaction Conditions | Yield (%) | Reference |
| N-Boc-2-aminothiophene | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0-5 °C, 20 min | High (general) | [9] |
| N-Cbz-2-aminothiophene | H₂, Pd/C | Methanol, 60 °C, 40 h | High (general) | [6] |
| N-Fmoc-2-aminothiophene | 20% Piperidine in DMF | Room Temperature, minutes | High (general) | [10] |
| N-Acetyl-2-aminothiophene | Thionyl chloride, Pyridine | Dichloromethane, Room Temperature, 4 h | High (general) | [11] |
| N-Trifluoroacetyl-2-aminothiophene | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 2-aminothiophene are crucial for reproducibility and optimization.
tert-Butyl (Boc) Protection of 2-Aminothiophene
Protection:
-
Reagents: 2-Aminothiophene, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure: To a solution of 2-aminothiophene in DCM, add DMAP (catalytic amount) followed by the portion-wise addition of Boc₂O. Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous acid, aqueous base, and brine, then dried over an anhydrous salt, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.[5]
Deprotection:
-
Reagents: N-Boc-2-aminothiophene, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the N-Boc-2-aminothiophene in a mixture of DCM and TFA (typically 8:2) in an ice bath. Stir the reaction for 20 minutes. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the deprotected amine, often as a salt which can be neutralized in a subsequent workup.[9]
Carboxybenzyl (Cbz) Protection of Amines (General Protocol)
Protection:
-
Reagents: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of the amine in a 2:1 mixture of THF and water, add NaHCO₃. Cool the mixture to 0 °C and add Cbz-Cl dropwise. Allow the reaction to stir at 0 °C for 20 hours. Dilute the reaction with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is then purified by silica gel column chromatography.[6]
Deprotection:
-
Reagents: N-Cbz protected amine, 5% Palladium on carbon (Pd/C), Methanol.
-
Procedure: Dissolve the N-Cbz protected amine in methanol and add the 5% Pd/C catalyst. Stir the mixture at 60 °C for 40 hours under a hydrogen atmosphere. After the reaction is complete, filter the catalyst through a pad of celite. The filtrate is then concentrated under vacuum to yield the deprotected amine.[6] Note: The presence of sulfur in the thiophene ring may poison the palladium catalyst, potentially requiring higher catalyst loading or alternative deprotection methods.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection of Amines (General Protocol)
Protection:
-
Reagents: Amine, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water.
-
Procedure: Dissolve the amine in a 1:1 mixture of dioxane and water. Add Na₂CO₃ and stir the mixture. Add Fmoc-Cl and continue stirring at room temperature for 4 hours. After the reaction is complete, the mixture is typically worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to give the Fmoc-protected amine.[7]
Deprotection:
-
Reagents: N-Fmoc protected amine, 20% Piperidine in N,N-Dimethylformamide (DMF).
-
Procedure: Treat the N-Fmoc protected amine with a 20% solution of piperidine in DMF at room temperature. The reaction is typically very fast, often completing within minutes. The progress can be monitored by TLC. The deprotected amine is then isolated after an appropriate workup.[10]
Acetyl (Ac) Protection of 2-Aminothiophene
Protection:
-
Reagents: 2-Aminothiophene, Acetic anhydride.
-
Procedure: Reflux a mixture of 2-aminothiophene and excess acetic anhydride for 15 minutes. After cooling, water is added, and the mixture is heated again for a short period. Upon cooling, the N-acetyl-2-aminothiophene crystallizes and can be collected by filtration.[8]
Deprotection:
-
Reagents: N-acetyl-2-aminothiophene, Thionyl chloride, Pyridine, Dichloromethane.
-
Procedure: To a solution of N-acetyl-2-aminothiophene in dichloromethane, add pyridine followed by the slow addition of thionyl chloride. The reaction is stirred at room temperature for 4 hours. The deprotected amine can be isolated after an aqueous workup.[11]
Orthogonal Protection Strategies and Reaction Workflows
The differing lability of these protecting groups allows for their use in orthogonal protection strategies, which are critical in the synthesis of complex molecules with multiple functional groups. For example, a Boc group (acid-labile) can be selectively removed in the presence of a Cbz group (hydrogenolysis-labile) or an Fmoc group (base-labile).
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
A Head-to-Head Battle of Protecting Groups: Boc vs. Fmoc for 2-Aminothiophene
For researchers, scientists, and drug development professionals engaged in the synthesis of molecules incorporating the 2-aminothiophene scaffold, the choice of a suitable amine protecting group is a critical decision that can significantly impact reaction yields, purity, and the overall efficiency of the synthetic route. The two most prominent protecting groups employed for this purpose are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. This guide provides an objective, data-driven comparison of their performance in the protection of 2-aminothiophene, supported by detailed experimental protocols.
The fundamental difference between these two protecting groups lies in their lability under different chemical conditions. The Boc group is characteristically acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile and is readily cleaved by amines, most commonly piperidine. This orthogonality is a key factor in designing complex synthetic strategies.
Quantitative Comparison of Boc and Fmoc Protection of 2-Aminothiophene
The following table summarizes the key quantitative data for the protection and deprotection of 2-aminothiophene using both Boc and Fmoc strategies. The data is compiled from analogous reactions reported in the literature, as direct comparative studies on 2-aminothiophene are limited.
| Parameter | Boc Protection | Fmoc Protection |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Typical Reaction Conditions | (Boc)₂O, 4-DMAP, CH₂Cl₂ | Fmoc-Cl, NaHCO₃, Dioxane/H₂O or Pyridine/CH₂Cl₂ |
| Typical Reaction Time | 3 hours | 16 hours |
| Reported Yield Range | 40-75%[1] | Generally high, often >90% for aromatic amines[2] |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | 20% Piperidine in DMF |
| Typical Deprotection Conditions | TFA/CH₂Cl₂ (1:4) | 20% Piperidine in DMF, room temperature |
| Typical Deprotection Time | 2 hours[3] | 5-15 minutes[4][5] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 2-aminothiophene with both Boc and Fmoc are provided below. These protocols are representative examples based on established procedures for similar substrates.
Boc Protection and Deprotection
Boc Protection of 2-Aminothiophene
-
Materials: 2-Aminothiophene, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 2-aminothiophene (1.0 eq) in dichloromethane.
-
Add 4-(Dimethylamino)pyridine (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-2-aminothiophene.
-
Boc Deprotection of N-Boc-2-aminothiophene
-
Materials: N-Boc-2-aminothiophene, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve N-Boc-2-aminothiophene (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours.[3]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 2-aminothiophene.
-
Fmoc Protection and Deprotection
Fmoc Protection of 2-Aminothiophene
-
Materials: 2-Aminothiophene, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve 2-aminothiophene (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of Fmoc-Cl (1.1 eq) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 16 hours.[6]
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-Fmoc-2-aminothiophene.
-
Fmoc Deprotection of N-Fmoc-2-aminothiophene
-
Materials: N-Fmoc-2-aminothiophene, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-2-aminothiophene in a 20% solution of piperidine in DMF.[4]
-
Stir the mixture at room temperature for 10-15 minutes.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
Purify the resulting 2-aminothiophene by an appropriate method (e.g., extraction or chromatography).
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the Boc and Fmoc protection and deprotection of 2-aminothiophene.
Concluding Remarks
The choice between Boc and Fmoc protection for 2-aminothiophene depends heavily on the overall synthetic strategy.
-
Boc protection is advantageous when subsequent reaction steps require basic conditions, as the Boc group is stable to bases. The deprotection with strong acid, however, may not be suitable for substrates with acid-sensitive functional groups.
-
Fmoc protection offers the benefit of very mild deprotection conditions, making it ideal for syntheses involving acid-sensitive moieties. The protection step generally proceeds with high yields. However, the Fmoc group is not stable to basic conditions, which limits its use in subsequent reactions that require a basic environment.
Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic route, including the presence of other functional groups, the desired reaction conditions for subsequent steps, and the overall desired yield and purity of the final product.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Alternative Methodologies for the Boc Protection of Thiophenes
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds like thiophene is a foundational aspect of modern organic synthesis. The introduction of a tert-butoxycarbonyl (Boc) group, not as a traditional amine protectant, but directly onto the thiophene ring (C-protection), yields a versatile tert-butyl thiophenecarboxylate. This moiety serves as a valuable synthetic intermediate, a stable carboxylic acid surrogate, and a building block for complex molecular architectures.
While the direct installation of a Boc group onto a thiophene C-H bond is not a single-step reaction with a plethora of alternative reagents like traditional amine protection, several distinct methodologies exist to achieve this transformation. This guide provides an objective comparison of the primary synthetic strategies, supported by experimental data, to inform the selection of the most suitable pathway for your research needs. The core of this comparison focuses on the well-established deprotonation/lithiation pathway versus modern catalytic C-H functionalization approaches.
Performance Comparison of Synthetic Methodologies
The choice of method for introducing a Boc group onto a thiophene ring is a trade-off between reaction conditions, regioselectivity, functional group tolerance, and procedural complexity. The following table summarizes the performance of the dominant methodologies.
| Methodology | Key Reagents & Conditions | Regioselectivity | Typical Yields | Advantages | Disadvantages |
| A: Lithiation & Electrophilic Quench | 1. Base: n-BuLi or s-BuLi, THF, -78 °C 2. Boc Source: Di-tert-butyl dicarbonate ((Boc)₂O) | High for C2 on unsubstituted thiophene. Directed by existing substituents. | 60-85% | Well-established, reliable, high-yielding for simple substrates. | Requires cryogenic temperatures and stoichiometric strong base; low tolerance for acidic or electrophilic functional groups. |
| B: Catalytic C-H Borylation & Conversion | 1. Borylation: [Ir(COD)OMe]₂, B₂pin₂, MTBE, 80 °C 2. Conversion: (Not a direct Boc protection) Further steps needed to convert C-B bond to CO₂tBu. | Sterically driven; typically C2/C5 on unsubstituted thiophene. Can be directed to C3 with appropriate substitution.[1][2] | 70-95% (for borylation step)[1][2] | Exceptionally mild, broad functional group tolerance, catalytic.[3] | Multi-step process to reach the carboxylate, requires transition metal catalyst. |
| C: Direct Catalytic C-H Carbonylation | Catalyst: Pd(OAc)₂ Oxidant: p-Benzoquinone Atmosphere: CO/CO₂ | High for C2 on unsubstituted thiophene. | 70-99% | Direct conversion to the carboxylic acid, catalytic, avoids strong bases.[4] | Requires handling of CO gas, uses a stoichiometric oxidant, product is the acid, not the tert-butyl ester directly. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.
Protocol 1: Boc Protection via Lithiation and Electrophilic Quench
This protocol describes the synthesis of tert-butyl thiophene-2-carboxylate from thiophene.
Materials:
-
Thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry, argon-flushed glassware
Procedure:
-
Under an inert atmosphere of argon, add thiophene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Add anhydrous THF to achieve a concentration of approximately 0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiophene.
-
In a separate flask, prepare a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF.
-
Add the (Boc)₂O solution dropwise to the 2-lithiothiophene solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl thiophene-2-carboxylate.
Protocol 2: Iridium-Catalyzed C-H Borylation of Thiophene
This protocol details the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, a versatile intermediate.[1][2]
Materials:
-
Thiophene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Iridium catalyst)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)
-
Methyl tert-butyl ether (MTBE)
-
Argon or Nitrogen gas supply
-
Dry, argon-flushed glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ir(COD)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 eq) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous MTBE as the solvent.
-
Add thiophene (1.0 eq) to the mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the thiophene boronic ester product. This product can then be subjected to subsequent conversion reactions to yield the corresponding carboxylic acid or ester.[5][6]
Visualization of Synthetic Workflows
The logical relationship between the different synthetic methodologies can be visualized as a decision-making workflow. The following diagram illustrates the primary pathways to access Boc-protected thiophenes.
Caption: Comparative workflow for the C-Boc functionalization of thiophenes.
References
- 1. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
Navigating the Nuances of Nitrogen Protection: A Comparative Guide to the Stability of Boc-Protected Heterocycles
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, prized for its general stability and predictable lability. However, when the amine is part of a heterocyclic ring, the stability of the Boc group can be significantly influenced by the nature of the ring itself. This guide provides an objective comparison of the stability of various Boc-protected heterocycles under common synthetic conditions, supported by available experimental data and detailed protocols, to empower chemists in making informed decisions for their synthetic strategies.
The utility of the Boc protecting group stems from its robustness in neutral to basic conditions and its clean removal under acidic conditions.[1] This orthogonality is crucial in complex syntheses, such as peptide synthesis, where multiple protecting groups are employed.[2][3] While generally stable, the electronic and steric properties of the heterocyclic ring to which the Boc group is attached can modulate its lability, leading to unexpected deprotection or side reactions. This guide will explore the comparative stability of Boc-protected saturated aliphatic and aromatic heterocycles.
Comparative Stability Profile: A Tale of Two Ring Types
The stability of a Boc-protected heterocycle is largely dictated by the electron density of the nitrogen atom and the overall stability of the heterocyclic ring. A clear distinction in stability is observed between saturated aliphatic heterocycles and aromatic heterocycles.
Saturated Aliphatic Heterocycles: The Stalwarts of Stability
Boc-protected saturated heterocycles such as piperidine, pyrrolidine, and piperazine are generally considered to be highly stable. The nitrogen atom in these systems is a simple secondary amine, and the Boc group offers robust protection under a wide range of non-acidic conditions.
Aromatic Heterocycles: A More Delicate Balance
In contrast, Boc-protected aromatic heterocycles, including indoles, imidazoles, and pyrazoles, exhibit significantly lower stability. The delocalization of the nitrogen lone pair into the aromatic system makes the carbamate bond more susceptible to cleavage.
Data Presentation: A Comparative Overview
The following table summarizes the qualitative and quantitative stability of various Boc-protected heterocycles under different conditions. It is important to note that direct quantitative comparative studies across a broad range of heterocycles under identical conditions are scarce in the literature. Therefore, some of the stability assessments are based on general observations and the relative harshness of deprotection protocols.
| Heterocycle | Ring Type | Acidic Stability (e.g., TFA) | Basic Stability (e.g., NaOH, Na2CO3) | Thermal Stability | Stability to Peptide Coupling Reagents |
| Piperidine | Saturated Aliphatic | High | High | High | High |
| Pyrrolidine | Saturated Aliphatic | High | High | High | High |
| Piperazine | Saturated Aliphatic | High | High | High | High |
| Indole | Aromatic | Low | Moderate to Low[4] | Low[5] | Moderate |
| Imidazole | Aromatic | Low[5] | Moderate[4] | Low[5] | Moderate |
| Pyrazole | Aromatic | Moderate | Moderate[4] | Moderate | Moderate |
Experimental Protocols and In-Depth Analysis
Acidic Stability
The lability of the Boc group in acidic media is its defining characteristic, proceeding through the formation of a stable tert-butyl cation.[6] The rate of this cleavage, however, varies significantly with the heterocycle.
Typical Deprotection Protocols as an Indicator of Stability:
-
Boc-Piperidine/Pyrrolidine/Piperazine: Complete deprotection is typically achieved with strong acids like 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane at room temperature, with reaction times ranging from 30 minutes to a few hours.[7][8][9]
-
Boc-Indole/Imidazole: These are much more acid-sensitive. Milder conditions, such as 10-20% TFA in DCM, are often sufficient for deprotection. In some cases, even exposure to silica gel or mildly acidic workup conditions can lead to partial or complete loss of the Boc group.
Experimental Protocol: Standard Acidic Deprotection of Boc-Piperidine
-
Dissolve the Boc-protected piperidine derivative in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 25% (v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting piperidine TFA salt can often be used directly in the next step or neutralized with a mild base.
Basic Stability
While the Boc group is generally stable to bases, certain Boc-protected heterocycles can undergo deprotection under basic conditions, particularly those with electron-withdrawing ring systems.
-
Boc-Piperidine/Pyrrolidine/Piperazine: These are highly resistant to a wide range of basic conditions, including strong bases like sodium hydroxide and sodium methoxide at room temperature.
-
Boc-Indole/Imidazole/Pyrazole: These can be deprotected under basic conditions, especially with heating.[4] The electron-withdrawing nature of the aromatic ring facilitates the cleavage. For example, N-Boc-indoles can be deprotected with sodium carbonate in refluxing DME.[10]
Experimental Protocol: Base-Mediated Deprotection of N-Boc-Indole [4]
-
Dissolve the N-Boc-indole derivative in dimethylformamide (DMF).
-
Add an excess of a mild base, such as sodium carbonate (Na2CO3).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected indole.
Thermal Stability
Thermal deprotection of Boc groups is generally not a standard laboratory procedure due to the high temperatures required. However, studies in continuous flow chemistry have provided valuable insights into the relative thermal stability of different Boc-protected amines.
A study on the thermal deprotection of various N-Boc compounds in trifluoroethanol (TFE) at 150 °C for 60 minutes revealed the following order of reactivity (from most to least stable):
Alkyl amines > Aryl amines > Heteroaromatic amines
Specifically, N-Boc imidazole and N-Boc indole showed excellent conversion (98% each) to the deprotected amines under these conditions, highlighting their lower thermal stability compared to N-Boc alkyl and aryl amines.[5]
Stability to Peptide Coupling Reagents
In peptide synthesis, the stability of the Boc group on heterocyclic amino acid side chains to coupling reagents is critical. While generally stable, some degradation can occur, especially with prolonged reaction times or in the presence of certain additives. The stability is generally high for saturated heterocycles, while aromatic heterocycles may be more prone to side reactions, although specific comparative quantitative data is limited.
Logical Workflow for Assessing Boc-Protected Heterocycle Stability
The following diagram illustrates a decision-making workflow for researchers when working with Boc-protected heterocycles, taking into account their relative stabilities.
Caption: Workflow for stability assessment.
Conclusion
The stability of the Boc protecting group on a heterocyclic nitrogen is a critical consideration in synthetic planning. While Boc-protected saturated heterocycles like piperidine, pyrrolidine, and piperazine offer robust stability under a variety of non-acidic conditions, their aromatic counterparts, such as indoles and imidazoles, are significantly more labile. This increased lability extends to acidic, basic, and thermal conditions. Researchers must carefully consider the nature of the heterocyclic ring and the specific reaction conditions to avoid unintended deprotection. When working with Boc-protected aromatic heterocycles, milder reagents, lower temperatures, and careful reaction monitoring are paramount. In cases of high sensitivity, the selection of an alternative, more robust protecting group may be the most prudent strategy for a successful synthetic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Bases - Wordpress [reagents.acsgcipr.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of tert-Butyl thiophen-2-ylcarbamate: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two common methods for the synthesis of tert-butyl thiophen-2-ylcarbamate, a valuable building block in medicinal chemistry. We present a detailed examination of the Curtius rearrangement and the direct Boc protection of 2-aminothiophene, offering insights into their reproducibility, yields, and overall practicality.
This report outlines the experimental protocols for each synthetic route and summarizes key quantitative data to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be reliably achieved through two primary routes: the Curtius rearrangement of thiophene-2-carbonyl azide and the direct N-tert-butoxycarbonylation (Boc protection) of 2-aminothiophene. Each method presents distinct advantages and considerations regarding starting materials, reaction conditions, and potential yields.
| Parameter | Method 1: Curtius Rearrangement | Method 2: Boc Protection |
| Starting Material | Thiophene-2-carbonyl azide | 2-Aminothiophene |
| Primary Reagent | tert-Butyl alcohol | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Toluene | Dichloromethane (DCM) or similar aprotic solvent |
| Temperature | 100 °C[1] | Room Temperature[2] |
| Reaction Time | Overnight[1] | 3 hours[2] |
| Reported/Expected Yield | While not explicitly reported for this specific reaction, similar Curtius rearrangements to form Boc-protected amines have yields ranging from 57% to 84%[3][4]. | 40-75% for substituted 2-aminothiophenes[2]. General Boc protection of amines can achieve yields up to 89%[5]. |
Experimental Protocols
Method 1: Synthesis via Curtius Rearrangement
This method involves the thermal decomposition of thiophene-2-carbonyl azide in the presence of tert-butyl alcohol. The isocyanate intermediate generated is trapped by the alcohol to form the desired carbamate[1].
Procedure:
-
Thiophene-2-carbonyl azide (1.0 eq) and tert-butyl alcohol (1.0 eq) are dissolved in toluene.[1]
-
The resulting solution is heated to 100 °C and stirred overnight.[1]
-
After the reaction is complete, the excess solvent and unreacted tert-butyl alcohol are removed under reduced pressure to yield the crude product.[1]
-
Purification can be achieved by recrystallization from a suitable solvent system, such as toluene, by cooling to -30 °C to obtain crystalline this compound.[1]
Method 2: Synthesis via Boc Protection of 2-Aminothiophene
A more direct approach involves the protection of the amino group of 2-aminothiophene using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base catalyst like 4-dimethylaminopyridine (DMAP).[2]
Procedure:
-
To a solution of 2-aminothiophene (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add 4-dimethylaminopyridine (catalytic amount).
-
Add di-tert-butyl dicarbonate (1.0-1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture for approximately 3 hours.[2]
-
Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) and brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
Discussion on Reproducibility and Selection
Both methods offer viable pathways to this compound. The choice between them will likely depend on the availability of starting materials, desired scale, and purification capabilities.
-
Curtius Rearrangement: This method is a classic transformation for the synthesis of carbamates from carboxylic acid derivatives.[3] While the starting thiophene-2-carbonyl azide is not as common as 2-aminothiophene, it can be prepared from the corresponding carboxylic acid. The reaction requires elevated temperatures and an overnight reaction time. The reproducibility is generally considered good for Curtius rearrangements, though yields can be sensitive to the purity of the starting azide and the reaction conditions.
-
Boc Protection: This method is often preferred for its mild reaction conditions and shorter reaction times. The starting material, 2-aminothiophene, and the reagent, di-tert-butyl dicarbonate, are commercially available. The reaction proceeds at room temperature and is typically complete within a few hours.[2] Yields for Boc protection of amines are generally high, and the procedure is amenable to a wide range of substrates.[2][5] Potential challenges can include the purification of the product from unreacted starting material and byproducts, often requiring chromatography.
References
- 1. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. beilstein-journals.org [beilstein-journals.org]
Navigating the Specificity of Thiophene-Based Compounds: A Guide to Cross-Reactivity Assessment
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to advancing safe and effective therapeutics. While specific cross-reactivity data for tert-Butyl thiophen-2-ylcarbamate is not publicly available, this guide provides a framework for assessing the potential for off-target interactions within the broader class of thiophene-based compounds, a scaffold known for its diverse biological activities.
The thiophene ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[1] Derivatives of thiophene have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[2][3] This wide-ranging activity underscores the importance of thoroughly characterizing the selectivity of any new thiophene-based compound to mitigate the risk of off-target effects.
The Landscape of Thiophene Derivatives' Biological Activity
Research into thiophene carboxamide and 2-aminothiophene derivatives has revealed their potential to interact with various biological targets. While direct data for this compound is absent, studies on structurally related compounds offer insights into potential areas for cross-reactivity assessment.
| Compound Class | Reported Biological Activities | Potential Targets/Pathways |
| Thiophene-2-carboxamides | Anticancer, Antifungal, Anti-inflammatory, Antioxidant, Antibacterial | Kinases, Apoptosis modulators, Tubulin, Sphingomyelin synthase 2 (SMS2)[1][2][4][5][6] |
| 2-Aminothiophenes | Antiprotozoal, Antiproliferative, Antiviral, Antibacterial, Antifungal | Various enzymes and receptors, including adenosine A1 receptor modulators and protein-tyrosine phosphatase 1B (PTP1B) inhibitors[7][8] |
The diverse activities of these compounds highlight the potential for a single thiophene derivative to interact with multiple, structurally related or unrelated, targets. For instance, a compound designed as a kinase inhibitor might also exhibit activity against other ATP-binding proteins.
A Framework for Assessing Cross-Reactivity
In the absence of specific data for this compound, a generalized workflow for evaluating the cross-reactivity of a novel thiophene-based small molecule is presented below. This systematic approach is crucial for building a comprehensive selectivity profile.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable cross-reactivity studies. Below are outlines for key experiments.
Broad Kinase Panel Screening
Objective: To assess the selectivity of a compound against a large panel of kinases.
Methodology:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations, typically from 10 µM to 1 nM.
-
Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay that measures the phosphorylation of a substrate by a specific kinase.
-
Procedure:
-
The test compound is incubated with each kinase in the panel, a suitable substrate, and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control (e.g., DMSO). IC50 values are determined for kinases showing significant inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of the compound with its intended target and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Target proteins typically denature and aggregate at specific temperatures. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
-
Lysis and Protein Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Quantification: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
Potential Signaling Pathway Interactions
Given that many thiophene derivatives target kinases, understanding their potential impact on signaling pathways is crucial. The diagram below illustrates a generic kinase signaling cascade that could be perturbed by a cross-reactive inhibitor.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Catalysts for tert-Butyl Thiophen-2-ylcarbamate Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of a key thiophene intermediate.
The synthesis of tert-butyl thiophen-2-ylcarbamate and its derivatives is a critical step in the development of various pharmaceutical compounds, where the thiophene moiety is a prevalent scaffold. The efficiency of the C-N bond formation between a thiophene precursor and a carbamate is highly dependent on the catalytic system employed. This guide provides an objective comparison of the efficacy of common palladium, nickel, and copper-based catalysts for this transformation, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of the coupling reaction to form this compound from a 2-halothiophene and tert-butyl carbamate. Palladium-catalyzed Buchwald-Hartwig amination, nickel-catalyzed amination, and copper-catalyzed Ullmann condensation are the most common methods for this transformation. Below is a summary of their performance based on available data.
| Catalyst System | Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Palladium | 2-Bromothiophene | XPhos | NaOtBu | Toluene | 100 | 24 | ~85-95[1] |
| Nickel | 2-Chlorothiophene | dppf | NaOtBu | Toluene | 100 | 24 | ~75[2] |
| Copper | 2-Iodothiophene | 1,10-Phenanthroline | K₂CO₃ | DMF | 100-120 | 24 | ~70-80[3] |
Note: The yields presented are typical and can vary based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Detailed methodologies for the key catalytic coupling reactions are provided below. These protocols are representative examples and may require optimization for specific substrates or scales.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a widely adopted method for the formation of C-N bonds and is often favored for its high yields and broad substrate scope.[4]
Reaction Setup: A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent (e.g., anhydrous toluene), the aryl halide (e.g., 2-bromothiophene), and the amine (e.g., tert-butyl carbamate) are then added. The reaction mixture is heated to the desired temperature and stirred for the specified time.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Nickel-Catalyzed Amination
Nickel catalysts offer a more cost-effective alternative to palladium and are particularly effective for the amination of aryl chlorides.[5]
Reaction Setup: In a glovebox, a vial is charged with a nickel precatalyst (e.g., NiCl₂(DME)), a ligand (e.g., dppf), and a base (e.g., sodium tert-butoxide). The aryl halide (e.g., 2-chlorothiophene), the amine (e.g., tert-butyl carbamate), and an anhydrous solvent (e.g., toluene) are added. The vial is sealed and the reaction mixture is heated with stirring for the required duration.
Work-up and Purification: The reaction mixture is cooled to room temperature and then filtered through a pad of Celite®. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation, and modern protocols often utilize ligands to improve reaction efficiency and mildness.[3]
Reaction Setup: A reaction vessel is charged with a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate), the aryl halide (e.g., 2-iodothiophene), and the amine (e.g., tert-butyl carbamate). A high-boiling polar solvent such as DMF or NMP is added, and the mixture is heated under an inert atmosphere.
Work-up and Purification: Upon completion, the reaction is cooled, and water is added to precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization or column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles and experimental workflows for the discussed coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for catalytic coupling reactions.
Conclusion
For the synthesis of this compound, palladium-catalyzed Buchwald-Hartwig amination generally provides the highest yields and is compatible with a wide range of functional groups. Nickel catalysts offer a more economical option, particularly for chloro-substituted thiophenes, albeit with potentially lower yields. Copper-catalyzed Ullmann condensation, while a classic method, often requires harsher conditions but can be effective, especially with iodo-thiophenes. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, substrate availability, and desired yield.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Deprotection Strategies: A Comparative Guide to tert-Butyl thiophen-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Orthogonal deprotection strategies, which allow for the selective removal of one protecting group in the presence of others, are a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of tert-Butyl thiophen-2-ylcarbamate as a potential amine-protecting group, evaluating its characteristics against established alternatives like the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
While this compound is a known compound, detailed experimental data regarding its use as a protecting group and its specific deprotection conditions are not extensively reported in the available literature.[1] Therefore, this guide combines established principles of carbamate chemistry with predictive analysis based on the electronic properties of the thiophene moiety to offer a valuable resource for researchers considering novel protecting group strategies.
Comparative Analysis of Amine Protecting Groups
The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved with high selectivity and yield. The following table summarizes the key characteristics of this compound in comparison to the widely used Boc and Cbz protecting groups.
| Protecting Group | Structure | Introduction | Stability | Deprotection Conditions (Predicted for Thiophen-2-ylcarbamate) |
| This compound | ![]() | Reaction of 2-aminothiophene with di-tert-butyl dicarbonate (Boc₂O) or via a Curtius rearrangement of thiophene-2-carbonyl azide with tert-butanol.[1] | Expected to be stable to basic and nucleophilic conditions. Potentially sensitive to strong acids and certain oxidative/reductive conditions due to the thiophene ring. | Acidic Cleavage: Likely removable with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), similar to the Boc group. The electron-donating nature of the thiophene ring compared to a simple alkyl group may influence the rate of cleavage. Other Methods: Potentially cleavable under specific Lewis acid conditions or reductive conditions that target the thiophene ring, offering potential orthogonality. |
| tert-Butoxycarbonyl (Boc) | ![]() | Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). | Stable to a wide range of basic, nucleophilic, and hydrogenolytic conditions. | Acidic Cleavage: Readily cleaved by strong acids like TFA or HCl in an organic solvent. |
| Benzyloxycarbonyl (Cbz) | ![]() | Reaction of an amine with benzyl chloroformate. | Stable to acidic and basic conditions. | Hydrogenolysis: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). Also removable by strong acids (e.g., HBr in acetic acid) or dissolving metal reduction (e.g., Na/NH₃). |
Orthogonal Deprotection: A Conceptual Workflow
Orthogonal deprotection allows for the sequential removal of different protecting groups from a multifunctional molecule without affecting the others. This is crucial in complex syntheses, such as peptide or oligonucleotide synthesis.
References
A Comparative Analysis of Carbamate and Thiocarbamate Protecting Groups
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of protecting groups is a critical determinant of a synthetic route's success. Carbamates represent a cornerstone of amine protection, valued for their reliability and versatility. Their sulfur-containing counterparts, thiocarbamates, present a unique set of chemical properties that can be strategically leveraged. This guide offers an objective comparison of the performance of carbamate and thiocarbamate protecting groups, supported by available experimental data and established chemical principles.
Chemical Properties and Stability: A Comparative Overview
The stability of a protecting group is paramount, ensuring its integrity throughout various reaction steps. Carbamates are renowned for their general stability under a wide array of conditions, making them a default choice for many synthetic endeavors. The most prevalent carbamate protecting groups include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The substitution of an oxygen atom with sulfur to form a thiocarbamate inherently alters the electronic nature and, consequently, the stability of the protecting group. This substitution can occur at the carbonyl oxygen, forming a thiocarbonyl, or at the ether-like oxygen, creating an S-thioester linkage. A study directly comparing the hydrolytic stability of an N-phenyl carbamate and its corresponding thiocarbamate derivative revealed that the thiocarbamate is significantly less stable at a physiological pH of 7.4, exhibiting a half-life of only 2.6 minutes compared to 51 minutes for the carbamate. This highlights the increased lability of the thiocarbamate linkage under these conditions.
Table 1: General Stability Comparison of Carbamate vs. Thiocarbamate Protecting Groups
| Condition | Carbamate Stability | Thiocarbamate Stability (Inferred & Observed) | Key Considerations |
| Acidic (Strong) | Labile (e.g., Boc with TFA) | Likely Labile | The thioester-like linkage in S-thiocarbamates is susceptible to acid-catalyzed hydrolysis. |
| Acidic (Mild) | Generally Stable (e.g., Cbz, Fmoc) | Potentially Labile | Stability is highly dependent on the specific thiocarbamate structure. |
| Basic (Strong) | Labile (e.g., Fmoc with piperidine) | Likely Labile | The thiocarbonyl group can be susceptible to nucleophilic attack by strong bases. |
| Basic (Mild) | Generally Stable (e.g., Boc, Cbz) | Labile | Thiocarbamates have demonstrated lower stability at physiological pH. |
| Oxidative | Generally Stable | Potentially Labile | The sulfur atom is susceptible to oxidation, which can be a strategic method for cleavage. |
| Reductive | Labile (e.g., Cbz with H₂/Pd) | Potentially Labile | Reductive cleavage of the C-S bond is a viable deprotection pathway. |
| Heavy Metal Salts | Generally Stable | Labile | Soft metals like mercury or silver have a high affinity for sulfur, facilitating cleavage of S-thiocarbamates. |
Installation and Cleavage: Methodologies and Orthogonality
The installation of carbamate protecting groups is well-established, typically involving the reaction of an amine with a chloroformate, a dicarbonate, or an activated carbonate. The synthesis of thiocarbamates can be achieved through several routes, including the reaction of isocyanates with thiols or the use of thiocarbonyl transfer reagents.
A key concept in complex syntheses is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. This allows for the selective deprotection of one functional group while others remain shielded.
Table 2: Comparison of Cleavage Conditions
| Protecting Group Type | Example | Reagent(s) | Typical Conditions | Products of Cleavage |
| Carbamate | Boc | Trifluoroacetic Acid (TFA) | Room Temperature | Amine, CO₂, Isobutylene |
| Cbz | H₂ / Palladium on Carbon | Room Temperature, Atmospheric Pressure | Amine, CO₂, Toluene | |
| Fmoc | 20% Piperidine in DMF | Room Temperature | Amine, CO₂, Dibenzofulvene | |
| S-Thiocarbamate | S-Aryl | Heavy Metal Salts (e.g., Hg(OAc)₂, AgNO₃) | Neutral, Room Temperature | Amine, COS, Aryl Thiol |
| Oxidative (e.g., I₂, H₂O₂) | Varies | Amine, CO₂, Sulfonic Acid | ||
| Reductive (e.g., Zn/AcOH) | Acidic, Room Temperature | Amine, COS, Thiol |
Experimental Protocols
The following are generalized protocols for the cleavage of common carbamate protecting groups.
Protocol 1: Cleavage of a Boc-Protected Amine
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Acidification: At 0 °C, add an equal volume of trifluoroacetic acid (TFA).
-
Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the deprotected amine.
Protocol 2: Cleavage of a Cbz-Protected Amine via Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Purge the flask with an inert gas, then introduce hydrogen gas (H₂), typically via a balloon. Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature for 2-16 hours.
-
Work-up: Upon completion, as indicated by TLC, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing Synthetic Strategies
The strategic use of orthogonal protecting groups is fundamental to the synthesis of complex molecules. The following diagrams illustrate key concepts and workflows.
Caption: Orthogonal removal of Boc and Fmoc protecting groups.
Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Carbamates are well-entrenched as robust and predictable protecting groups in organic synthesis. Their thiocarbamate analogs, while less explored as general-purpose protecting groups, offer a valuable alternative with a distinct reactivity profile. The enhanced lability of thiocarbamates to specific reagents, such as heavy metal salts and oxidants, opens avenues for novel orthogonal protection strategies. The decision to employ a carbamate versus a thiocarbamate will be dictated by the specific demands of the synthetic sequence, including the nature of other functional groups present and the required deprotection conditions. Further systematic investigation into the stability and cleavage of a wider variety of thiocarbamate protecting groups will undoubtedly enrich the synthetic chemist's arsenal.
Reactivity of N-Boc Protected Heterocycles: A Comparative Guide for Drug Development Professionals
A comprehensive analysis of the relative reactivity of N-Boc protected furan, thiophene, and pyrrole is crucial for researchers and scientists in drug development for the strategic design of synthetic routes and the modulation of molecular properties. This guide provides a detailed comparison of their performance in key chemical transformations, supported by available experimental data and detailed protocols.
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of pyrrole significantly modulates its reactivity. For furan and thiophene, which lack a nitrogen atom, the direct analogue is not applicable. However, to maintain a relevant comparison for drug discovery, where these five-membered aromatic heterocycles are common scaffolds, this guide will focus on the established reactivity trends of the parent heterocycles in key electrophilic aromatic substitution and other significant reactions. The electronic impact of the N-Boc group on pyrrole will be discussed in context. The general order of reactivity towards electrophilic substitution for the parent heterocycles is well-established: Pyrrole > Furan > Thiophene.[1][2]
Theoretical Framework for Reactivity
The reactivity of these five-membered heterocycles is governed by the ability of the heteroatom (N, O, S) to donate its lone pair of electrons into the π-system, thereby increasing the electron density of the ring and activating it towards electrophilic attack.
-
Pyrrole: The nitrogen atom in pyrrole is highly efficient at delocalizing its lone pair, making the ring exceptionally electron-rich and highly reactive. The N-Boc group, being electron-withdrawing, reduces the electron-donating ability of the nitrogen, thus deactivating the pyrrole ring compared to its unprotected form. However, N-Boc-pyrrole remains a reactive aromatic system.
-
Furan: The oxygen atom in furan is more electronegative than nitrogen, resulting in a less effective donation of its lone pair and consequently, lower aromaticity and reactivity compared to pyrrole.[3]
-
Thiophene: Sulfur is less electronegative than oxygen, but the overlap between its 3p orbitals and the 2p orbitals of the carbon atoms is less effective. This leads to a more stable and less reactive aromatic system compared to furan and pyrrole.[1]
The following diagram illustrates the logical relationship of factors influencing the reactivity of these heterocycles.
Caption: Factors influencing the relative reactivity of five-membered heterocycles.
Quantitative Reactivity Comparison
While direct comparative studies on the N-Boc protected series are limited, data for the parent heterocycles in trifluoroacetylation highlights the significant reactivity differences.
| Heterocycle | Relative Rate of Trifluoroacetylation (vs. Thiophene) |
| Pyrrole | 5.3 x 10⁷ |
| Furan | 1.4 x 10² |
| Thiophene | 1 |
| Data sourced from lecture notes by Prof. T. Poon, The Claremont Colleges.[4] |
This substantial difference in reaction rates underscores pyrrole's exceptional nucleophilicity. The introduction of an N-Boc group is expected to decrease this reactivity, though it would likely remain more reactive than furan and thiophene in many electrophilic substitution reactions.
Key Reactions and Experimental Protocols
This section details common synthetic transformations and provides representative experimental protocols.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds. The general reactivity trend for five-membered heterocycles in this reaction is pyrrole > furan > thiophene.[5]
Caption: Generalized workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Pyrrole
-
Reagent Preparation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF) with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: Dissolve N-Boc-pyrrole (1.0 equivalent) in anhydrous dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into a cold aqueous solution of sodium acetate. Stir vigorously for 1 hour.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the heterocyclic ring. Due to the high reactivity of these heterocycles, milder conditions compared to those used for benzene are often employed.
Experimental Protocol: Friedel-Crafts Acylation of Thiophene
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a condenser, combine thiophene (1.0 mol) and acetic anhydride (3.0 mol).
-
Catalyst Addition: Add a solid acid catalyst, such as Hβ zeolite (e.g., 1.17 g), to the mixture.
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature may vary (e.g., 313K, 333K, or 353K) and should be determined empirically.
-
Work-up and Purification: After the reaction, the catalyst is filtered off. The filtrate is washed with water and a solution of sodium carbonate. The organic layer is then distilled to yield 2-acetylthiophene.[6]
Lithiation and Electrophilic Quench
Directed ortho-metalation (DoM) and lithium-halogen exchange are powerful methods for the functionalization of heterocycles. For N-Boc protected heterocycles, lithiation often occurs at the position alpha to the heteroatom.
Caption: Workflow for the lithiation and electrophilic quench of N-Boc heterocycles.
Experimental Protocol: Diamine-Free Lithiation of N-Boc Heterocycles
-
Reaction Setup: To a solution of the N-Boc heterocycle (1.0 equivalent) in anhydrous THF at -30°C under an inert atmosphere, add s-butyllithium (s-BuLi, 1.1-1.3 equivalents) dropwise.
-
Lithiation: Stir the reaction mixture at -30°C for a short duration (typically 5 to 10 minutes).
-
Electrophilic Quench: Add the desired electrophile (1.2 equivalents) to the reaction mixture.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. This protocol has been successfully applied to a range of N-Boc heterocycles, affording functionalized products in yields ranging from 43-83%.[7]
Diels-Alder Reaction
Furan readily participates as a diene in Diels-Alder reactions due to its lower aromaticity compared to pyrrole and thiophene.[3] N-Boc-pyrrole can also act as a diene, but generally requires more forcing conditions. Thiophene is typically unreactive as a diene in Diels-Alder reactions.
Experimental Protocol: Intramolecular Diels-Alder of a Furan Derivative
-
Reaction Conditions: The specific conditions for Diels-Alder reactions involving furan can vary widely depending on the dienophile. Thermal conditions, Lewis acid catalysis, or high pressure can be employed to promote the cycloaddition. For unactivated systems, catalysis with β-cyclodextrin in water has been shown to be effective.[8]
-
Work-up and Purification: The work-up procedure is highly dependent on the reaction conditions and the nature of the cycloadduct. Typically, it involves extraction and purification by column chromatography.
Conclusion
The reactivity of N-Boc protected furan, thiophene, and pyrrole in synthetic transformations is a critical consideration for medicinal chemists and process developers. The established order of reactivity for the parent heterocycles (Pyrrole > Furan > Thiophene) provides a foundational understanding. The electron-withdrawing nature of the N-Boc group tempers the reactivity of the pyrrole ring, yet it often remains more reactive than furan and thiophene. The choice of heterocycle will significantly impact reaction conditions and potential side products. The provided protocols offer starting points for the synthesis and functionalization of these important scaffolds. Further quantitative comparative studies on N-Boc protected systems under standardized conditions would be highly valuable to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Substituted 2-Aminothiophenes: Advantages of the tert-Butyl thiophen-2-ylcarbamate Strategy
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The efficient synthesis of substituted 2-aminothiophenes is therefore a critical endeavor for researchers in these fields. This guide provides a comprehensive comparison of three prominent synthetic strategies for accessing this important structural core, with a particular focus on the advantages offered by employing tert-butyl thiophen-2-ylcarbamate in multi-step syntheses. We will compare this approach with two classical methods: the Gewald multicomponent reaction and the Buchwald-Hartwig amination of halothiophenes. This objective analysis is supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal synthetic route.
Executive Summary
The use of this compound as a building block offers significant advantages in multi-step syntheses requiring the construction of complex, substituted 2-aminothiophenes. This strategy provides a stable, easily handled intermediate that allows for a wide range of regioselective C-C and C-N bond formations on the thiophene ring prior to the mild deprotection of the amino group. While the Gewald reaction offers a rapid, one-pot synthesis of highly substituted 2-aminothiophenes and the Buchwald-Hartwig amination provides a direct route to N-arylated or N-alkylated products, the this compound approach excels in its versatility, functional group tolerance, and predictable regioselectivity in sequential functionalization steps.
Comparison of Synthetic Strategies
To provide a clear comparison, we will consider the synthesis of a model compound, a 5-aryl-2-aminothiophene derivative, via three distinct synthetic pathways.
Strategy 1: Functionalization of this compound
This approach involves the initial protection of 2-aminothiophene as its tert-butyl carbamate. This stable intermediate can then undergo various transformations, such as halogenation followed by cross-coupling reactions (e.g., Suzuki coupling) or direct C-H arylation, to introduce substituents at specific positions. The final step is the deprotection of the Boc group to reveal the desired 2-aminothiophene.
Strategy 2: The Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a convergent and atom-economical route to polysubstituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Strategy 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between a halothiophene and an amine. This method is particularly useful for the synthesis of N-substituted 2-aminothiophenes.
Quantitative Data Comparison
The following tables summarize representative experimental data for the synthesis of 5-aryl-2-aminothiophene derivatives using the three strategies.
Table 1: Synthesis of a 5-Aryl-2-aminothiophene Derivative
| Strategy | Key Transformation | Substrates | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1. This compound | Suzuki Coupling & Deprotection | tert-Butyl (5-bromothiophen-2-yl)carbamate, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃; then TFA | Dioxane/H₂O; then DCM | 80-100; then RT | 12-24; then 1-4 | ~70-85 (over 2 steps) | [1][2] |
| 2. Gewald Reaction | Multicomponent Reaction | Phenylacetaldehyde, Malononitrile, Sulfur | Morpholine | Ethanol | 70 | 0.3 | ~80-90 | [3] |
| 3. Buchwald-Hartwig Amination | C-N Cross-Coupling | 2-Bromo-5-phenylthiophene, Ammonia (surrogate) | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 100-110 | 12-24 | ~60-75 | [4][5] |
Table 2: Comparison of Key Performance Indicators
| Feature | This compound Strategy | Gewald Reaction | Buchwald-Hartwig Amination |
| Versatility | High; allows for diverse and regioselective functionalization. | Moderate; primarily for 2-amino-3-cyano/carboxy-thiophenes. | High; for a wide range of N-substituted amines. |
| Regioselectivity | High; predictable based on the functionalization strategy. | Good; determined by the starting carbonyl compound. | Excellent; C-N bond forms at the site of the halogen. |
| Functional Group Tolerance | Excellent; Boc group is stable to many reaction conditions. | Good; but can be sensitive to strongly acidic or basic conditions. | Good; modern ligands allow for a broad scope. |
| Number of Steps | Multi-step (protection, functionalization, deprotection). | Typically one-pot. | One-step for C-N bond formation. |
| Atom Economy | Lower due to the use of a protecting group. | High. | Moderate. |
| Scalability | Generally good for each step. | Can be challenging to control exotherms in large-scale reactions. | Good, with appropriate catalyst loading. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (5-bromothiophen-2-yl)carbamate and Subsequent Suzuki Coupling and Deprotection
Step A: Synthesis of this compound [6]
-
To a solution of thiophene-2-carbonyl azide (1.77 mmol) in toluene (15 mL), add tert-butyl alcohol (1.77 mmol).
-
Heat the solution at 100 °C overnight.
-
Remove the solvent and excess tert-butyl alcohol in vacuo to yield tert-butyl N-(thiophen-2-yl)carbamate.
Step B: Bromination of this compound
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as DMF.
-
Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent. The crude product can be purified by column chromatography to yield tert-butyl (5-bromothiophen-2-yl)carbamate.
Step C: Suzuki Coupling [1][2]
-
To a flame-dried flask, add tert-butyl (5-bromothiophen-2-yl)carbamate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling, dilute with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to yield tert-butyl (5-phenylthiophen-2-yl)carbamate.
Step D: Boc Deprotection [7][8][9]
-
Dissolve the Boc-protected amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Remove the solvent and excess TFA in vacuo. The resulting residue is the TFA salt of the amine, which can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Protocol 2: Gewald Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile[3]
-
To a stirred solution of phenylacetaldehyde (1.0 equiv) and malononitrile (1.0 equiv) in ethanol, add elemental sulfur (1.1 equiv).
-
Add morpholine (0.5 equiv) to the mixture.
-
Heat the mixture at reflux (around 70 °C) for 20-30 minutes.
-
Upon cooling, the product typically precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-5-phenylthiophene[4][5]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 2-bromo-5-phenylthiophene (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add the amine source (e.g., an ammonia surrogate like benzophenone imine, followed by hydrolysis, or directly using aqueous ammonia with specific catalyst systems).
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Visualizations
The following diagrams illustrate the synthetic workflows and key reaction mechanisms discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
A Head-to-Head Battle of Protecting Groups: Benchmarking tert-Butyl thiophen-2-ylcarbamate against SEM-Protected Thiophenes in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of two commonly employed protecting groups for the amino functionality on a thiophene ring: the acid-labile tert-butoxycarbonyl (Boc) group and the more robust (2-(trimethylsilyl)ethoxy)methyl (SEM) group. We will delve into their stability, ease of synthesis and deprotection, and performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The amino-thiophene scaffold is a privileged motif in medicinal chemistry and materials science. However, the nucleophilic nature of the amino group often necessitates protection to prevent unwanted side reactions during functionalization of the thiophene ring, particularly in palladium-catalyzed cross-coupling reactions. The choice of the right protecting group is paramount, as it must be stable under the reaction conditions and easily removable without affecting other functional groups in the molecule.
At a Glance: Boc vs. SEM Protection
| Feature | tert-Butyl thiophen-2-ylcarbamate (Boc-protected) | SEM-Protected Thiophene |
| Protection Method | Reaction of 2-aminothiophene with di-tert-butyl dicarbonate (Boc)₂O. | Reaction of 2-aminothiophene with SEM-Cl in the presence of a base. |
| Stability | Stable to basic and nucleophilic conditions. | Stable to a wider range of conditions, including basic, oxidative, and some acidic conditions. |
| Deprotection | Acid-labile; commonly removed with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). | Cleaved under various conditions: acidic (TFA), fluoride-based (TBAF), or with Lewis acids (e.g., MgBr₂). |
| Cross-Coupling Performance | Can be prone to partial deprotection under certain Suzuki-Miyaura conditions, leading to lower yields and side products. | Generally more stable under Suzuki-Miyaura conditions, resulting in higher yields and cleaner reactions. |
| Potential Side Reactions | Formation of tert-butylated byproducts upon deprotection. | Formation of formaldehyde during deprotection, which can lead to side reactions. |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. However, the conditions employed, which often involve a palladium catalyst and a base, can be challenging for certain protecting groups.
Studies on analogous N-heterocycles, such as pyrroles, have demonstrated the superior stability of the SEM group over the Boc group in Suzuki-Miyaura coupling reactions. For instance, when a Boc-protected bromopyrrole was subjected to Suzuki coupling conditions, a significant amount of the deprotected byproduct was observed, leading to reduced yields of the desired coupled product.[1][2] In contrast, the SEM-protected analogue remained stable under the same conditions, affording the coupled product in excellent yield.[1][2] This suggests that the SEM group is more resilient to the reaction conditions, preventing premature deprotection and subsequent side reactions.
While direct comparative data for aminothiophenes is less prevalent in the literature, the known lability of the Boc group under even mildly acidic or certain basic conditions at elevated temperatures makes it a less reliable choice for demanding cross-coupling reactions. The sulfur atom in the thiophene ring can also interact with the palladium catalyst, a phenomenon known as catalyst poisoning, which can affect reaction efficiency.[3][4][5] The choice of a robust protecting group like SEM can be crucial in mitigating these issues by allowing for a wider range of reaction conditions to be explored for optimal coupling performance.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Curtius rearrangement of thiophene-2-carbonyl azide.[3]
Materials:
-
Thiophene-2-carbonyl azide
-
tert-Butyl alcohol
-
Toluene
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.0 eq) and tert-butyl alcohol (1.0 eq) in toluene.
-
Heat the solution at 100 °C overnight.
-
Remove the excess solvent and tert-butyl alcohol in vacuo to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent like toluene.
Synthesis of SEM-Protected 2-Aminothiophene
The protection of 2-aminothiophene with a SEM group can be carried out using SEM-Cl and a non-nucleophilic base.
Materials:
-
2-Aminothiophene
-
(2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Dissolve 2-aminothiophene (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add SEM-Cl (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Deprotection Protocols
Boc Deprotection (Acidic Conditions): [4][6][7]
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Procedure: Dissolve the Boc-protected thiophene in DCM and add TFA (typically 25-50% v/v). Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
SEM Deprotection (Fluoride-Based): [8]
-
Reagents: Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF)
-
Procedure: Dissolve the SEM-protected thiophene in THF and add TBAF solution. Stir the reaction at room temperature or with gentle heating until deprotection is complete. Quench with water and extract the product.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General schemes for the protection and deprotection of 2-aminothiophene.
Caption: Conceptual comparison of Boc and SEM groups in Suzuki-Miyaura coupling.
Conclusion: Making the Right Choice
The selection between this compound and a SEM-protected thiophene derivative ultimately depends on the specific requirements of the synthetic route.
For simple, short sequences where the subsequent reaction conditions are mild, the easily prepared and readily cleaved Boc group may suffice. Its straightforward protection and deprotection protocols are advantageous for rapid synthesis.
However, for more complex, multi-step syntheses, particularly those involving demanding cross-coupling reactions or other conditions where the stability of the protecting group is paramount, the SEM group emerges as the superior choice. Its enhanced stability prevents premature deprotection, leading to cleaner reactions, higher yields, and a broader tolerance for various reaction conditions. While the protection and deprotection steps may be slightly more involved, the increased reliability and robustness of the SEM group often justify the additional effort, especially in the context of high-value target molecules in drug discovery and materials science. Researchers should carefully consider the entire synthetic sequence when deciding on the most appropriate protecting group strategy for their amino-thiophene intermediates.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl thiophen-2-ylcarbamate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl thiophen-2-ylcarbamate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar compounds and general best practices for handling chemical waste.
I. Hazard Profile and Safety Precautions
II. Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 56267-50-6 | [2][3][4] |
| Molecular Formula | C9H13NO2S | [2][3][4] |
| Molecular Weight | 199.27 g/mol | [2][3][4] |
| Appearance | Solid | [5] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States[6][7].
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container[8]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[8]. Contaminated materials such as gloves, weighing paper, and disposable labware should also be disposed of as hazardous waste[8].
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container[8].
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "56267-50-6".
-
Include any known hazard symbols. Based on similar compounds, this may include pictograms for "Harmful" or "Irritant".
-
Indicate the accumulation start date on the label.
3. Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, well-ventilated, and away from drains and sources of ignition.
-
Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents[1].
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor[8].
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash[8].
-
The treatment and disposal of the hazardous waste are subject to the regulations for Treatment, Storage, and Disposal Facilities (TSDF)[9].
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. tert-butyl N-(thiophen-2-yl)carbamate | C9H13NO2S | CID 319413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 001chemical.com [001chemical.com]
- 5. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling tert-Butyl thiophen-2-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling tert-Butyl thiophen-2-ylcarbamate (CAS 56267-50-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document collates and extrapolates data from structurally similar compounds, including thiophene and various carbamate derivatives, to ensure a high level of safety in the laboratory. A thorough, site-specific risk assessment should always be conducted before handling this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Gloves must be inspected before use and disposed of after contamination.[1] |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. | Protects against spills and contamination of personal clothing.[2][3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if working outside of a fume hood or if there is a risk of generating dust or aerosols.[3][5] |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Use non-sparking tools and ground all equipment when handling flammable components like thiophene.[8]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
-
Keep away from heat, sparks, and open flames.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[5][9]
Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies can prevent serious injury and environmental contamination.
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Alert others and contact emergency services.
-
If safe to do so, contain the spill to prevent it from entering drains or waterways.[1]
-
Ventilate the area.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect all waste this compound and contaminated materials in a labeled, sealed container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visual Guides
Logical Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Emergency Response Decision Tree
This diagram provides a clear, step-by-step guide for responding to an accidental exposure to this compound.
Caption: Decision tree for emergency response to chemical exposure.
References
- 1. capotchem.com [capotchem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



